L-731735
Beschreibung
Eigenschaften
CAS-Nummer |
149756-20-7 |
|---|---|
Molekularformel |
C19H40N4O4S |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[2-[(2-amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid |
InChI |
InChI=1S/C19H40N4O4S/c1-5-12(3)16(21-9-14(20)11-28)10-22-17(13(4)6-2)18(25)23-15(7-8-24)19(26)27/h12-17,21-22,24,28H,5-11,20H2,1-4H3,(H,23,25)(H,26,27)/t12?,13-,14?,15-,16?,17-/m0/s1 |
InChI-Schlüssel |
LMTIEVNRUFAFPM-WZBVKKAMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCO)C(=O)O)NCC(C(C)CC)NCC(CS)N |
Kanonische SMILES |
CCC(C)C(CNC(C(C)CC)C(=O)NC(CCO)C(=O)O)NCC(CS)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L 731735; L-731735; L731735; L-731,735; L 731,735; L731,735; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of L-731735: A Technical Guide
An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals
Initial Investigation and a Note on an Unidentified Compound
The synthesis of a comprehensive technical guide on the mechanism of action for the compound designated as L-731735 has been initiated. However, extensive searches of prominent chemical and biomedical databases, including PubChem, and a thorough review of scientific literature have yielded no specific information for a compound with this identifier. The search results did not provide any data related to its chemical structure, pharmacological targets, or any preclinical or clinical studies.
This lack of publicly available information suggests several possibilities:
-
Internal Designation: this compound may be an internal codename used by a pharmaceutical or research organization that has not been disclosed publicly.
-
Early-Stage Compound: The compound may be in a very early stage of development and has not yet been described in published literature or patents.
-
Alternative Nomenclature: The compound might be more commonly known by a different chemical name, trade name, or another identifier that is not currently cross-referenced with this compound in public databases.
-
Data Entry Error: There is a possibility that "this compound" is a typographical error.
Without any foundational data on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.
To proceed with this request, it is imperative to first correctly identify the compound. We recommend the following steps for the intended audience of this guide:
-
Verification of the Compound Identifier: Please double-check the identifier "this compound" for any potential errors.
-
Provision of Alternative Names: If available, please provide any alternative chemical names, CAS numbers, or trade names associated with this compound.
-
Source of Information: Kindly share the source where the designation "this compound" was encountered, as this may provide crucial context for its identification.
Upon successful identification of the compound and retrieval of relevant scientific data, a comprehensive technical guide will be developed to meet the detailed requirements of the request, including structured data presentation, in-depth experimental methodologies, and illustrative diagrams of its mechanism of action.
L-731735: A Comprehensive Technical Guide to a Selective NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathophysiological processes. These include pain transmission, inflammation, emesis, and mood disorders.[1][2][3] The development of selective NK1 receptor antagonists has been a significant focus of pharmaceutical research, leading to therapeutic breakthroughs, particularly in the management of chemotherapy-induced nausea and vomiting (CINV).[4][5] This technical guide provides an in-depth overview of L-731735 (likely a reference to the closely related and well-documented compound L-760735), a potent and selective NK1 receptor antagonist. This document will detail its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.
Core Compound: L-760735
While the query specified this compound, publicly available scientific literature extensively documents the compound L-760735 , a high-affinity, selective, and orally active NK1 receptor antagonist. Given the high degree of similarity in nomenclature and the wealth of data for L-760735, this guide will focus on this compound.
Chemical and Physical Properties of L-760735
| Property | Value |
| Molecular Formula | C₂₆H₂₈F₇N₅O₂·HCl |
| Molecular Weight | 611.98 g/mol |
| CAS Number | 188923-01-5 |
| Solubility | Soluble to 30 mM in water and to 50 mM in DMSO |
| Purity | ≥98% |
| Storage | Store at -20°C |
Table 1: Physicochemical properties of L-760735.[6]
Mechanism of Action and Signaling Pathway
The NK1 receptor is a class A GPCR that, upon binding its endogenous ligand Substance P, activates downstream signaling cascades.[1] The primary signaling pathway involves the coupling to Gq and Gs heterotrimeric G proteins.[1] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[7]
L-760735 acts as a competitive antagonist at the NK1 receptor. It binds to the receptor, thereby preventing Substance P from binding and initiating the downstream signaling events. This blockade of NK1 receptor activation is the basis for its therapeutic effects.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and pain chronicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. mdpi.com [mdpi.com]
L-731735 and its High-Affinity Binding to the Substance P (NK1) Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the potent antagonist L-731735 for the Substance P (neurokinin-1 or NK1) receptor. Substance P, a neuropeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and mood regulation. Its biological effects are primarily mediated through the G protein-coupled NK1 receptor. Consequently, antagonists of the NK1 receptor, such as this compound, have been a focal point of drug discovery efforts for various therapeutic applications, including the management of chemotherapy-induced nausea and vomiting.
Quantitative Binding Affinity Data
The binding affinity of L-760735 for the human NK1 receptor has been determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the antagonist) to displace a radiolabeled ligand from the receptor. The data is typically presented as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
| Compound | Receptor | Parameter | Value (nM) |
| L-760735 | Human NK1 | IC50 | 0.19 |
Table 1: Binding Affinity of L-760735 for the Human NK1 Receptor
The IC50 value represents the concentration of L-760735 required to inhibit 50% of the specific binding of the radiolabeled ligand to the NK1 receptor. A lower IC50 value indicates a higher binding affinity. The reported IC50 of 0.19 nM demonstrates that L-760735 is a highly potent antagonist of the human NK1 receptor.
Experimental Protocols
The determination of the binding affinity of L-760735 is typically achieved through a competitive radioligand binding assay using membranes from cells expressing the recombinant human NK1 receptor. A common radioligand used in these assays is [³H]Substance P.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NK1 receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competition Binding Assay:
-
A fixed concentration of the radioligand (e.g., [³H]Substance P) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled antagonist (L-760735) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled non-selective ligand.
3. Separation and Detection:
-
The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition curve, which plots the percentage of specific binding against the logarithm of the antagonist concentration.
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor activates downstream signaling cascades, primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, inflammation, and cell proliferation.
Caption: Simplified signaling pathway of the Substance P (SP) / NK1 receptor system.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
Caption: Workflow of a competitive radioligand binding assay.
Investigating the Role of NK1 Receptors with L-731,735: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in a myriad of physiological and pathological processes. Its endogenous ligand, Substance P (SP), is a neuropeptide implicated in pain transmission, inflammation, neurogenic inflammation, and emesis. The development of potent and selective NK1 receptor antagonists has been a significant area of research for therapeutic interventions in conditions such as chemotherapy-induced nausea and vomiting (CINV), depression, and pain. This technical guide focuses on the investigation of the NK1 receptor using the antagonist L-731,735, providing a comprehensive overview of its mechanism of action, experimental protocols for its characterization, and relevant data from closely related compounds.
Mechanism of Action
L-731,735 is a member of a series of potent, non-peptide antagonists of the NK1 receptor. These antagonists act by competitively binding to the NK1 receptor, thereby blocking the binding of its endogenous ligand, Substance P.[1][2] This blockade prevents the initiation of downstream signaling cascades mediated by the NK1 receptor.
The NK1 receptor primarily couples to Gq and Gs heterotrimeric G-proteins.[3] Activation by Substance P leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gs-coupled pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking the binding of Substance P, L-731,735 is expected to inhibit these signaling events.
Quantitative Data
Precise binding affinity (Ki) and functional inhibition (IC50) values for L-731,735 are not publicly available. However, data from a closely related and potent NK1 receptor antagonist, L-760,735, provides a strong indication of the expected potency for this class of compounds.
| Compound | Assay Type | Receptor | Species | Value | Reference |
| L-760,735 | Radioligand Binding | NK1 | Human | IC50 = 0.19 nM | [3] |
Table 1: Representative Quantitative Data for a High-Affinity NK1 Receptor Antagonist. This table showcases the high affinity of a compound structurally related to L-731,735 for the human NK1 receptor.
Experimental Protocols
The characterization of a novel NK1 receptor antagonist like L-731,735 involves a series of in vitro assays to determine its binding affinity, selectivity, and functional activity. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of L-731,735 for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled NK1 receptor antagonist (e.g., [3H]-Substance P or another high-affinity radiolabeled antagonist).
-
L-731,735 (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of L-731,735.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of L-731,735 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (Functional Antagonism)
This functional assay measures the ability of L-731,735 to block Substance P-induced increases in intracellular calcium concentration.
Materials:
-
A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Substance P (agonist).
-
L-731,735 (antagonist).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Incubation: After dye loading, wash the cells with assay buffer and then incubate them with varying concentrations of L-731,735 for a predetermined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Inject a fixed concentration of Substance P (typically the EC80 concentration) into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition is a measure of the intracellular calcium concentration. The ability of L-731,735 to inhibit this response is quantified by plotting the peak fluorescence response against the concentration of L-731,735. The IC50 value, representing the concentration of antagonist that causes a 50% inhibition of the agonist response, is determined by non-linear regression.
Visualizations
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Cascade and the inhibitory action of L-731,735.
Experimental Workflow for NK1 Antagonist Characterization
Caption: A streamlined workflow for characterizing the NK1 antagonist L-731,735.
References
- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Talose | C6H12O6 | CID 90173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
A comprehensive search for the compound "L-731735" has yielded no specific information related to its use in studying anxiety-related behaviors, its mechanism of action, or any associated preclinical data.
Extensive queries across multiple scientific and chemical databases failed to identify a compound with the designation "this compound." This suggests that the provided identifier may be incorrect, contain a typographical error, or refer to a compound not widely documented in publicly accessible resources.
Therefore, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations.
Recommendations for the User:
-
Verify the Compound Identifier: Please double-check the name "this compound" for any potential errors in spelling, capitalization, or numbering.
-
Provide Alternative Identifiers: If available, please provide any alternative names, chemical structures, CAS numbers, or related publications associated with this compound. This information will be crucial in conducting a more targeted and successful search.
We are prepared to proceed with generating the requested technical guide as soon as a valid compound identifier can be provided.
The Role of the NK1 Receptor Antagonist L-760735 in Fear Conditioning and Memory Consolidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fear conditioning is a fundamental learning process whereby a neutral stimulus becomes associated with an aversive event, leading to a conditioned fear response. The consolidation of this fear memory is a complex neurological process involving various neurotransmitter systems and brain regions. One such system that has garnered significant interest is the neurokinin-1 (NK1) receptor system, with its endogenous ligand, Substance P. The NK1 receptor antagonist, L-760735, has emerged as a critical pharmacological tool for elucidating the role of this system in the intricate mechanisms of fear and memory. This technical guide provides a comprehensive overview of the key findings, experimental methodologies, and underlying signaling pathways related to the action of L-760735 in fear conditioning and memory consolidation.
Core Mechanism of Action
L-760735 is a high-affinity, selective, and orally active antagonist of the neurokinin-1 (NK1) receptor, with an IC50 of 0.19 nM for human NK1 receptors.[1][2][3] By blocking the binding of the neuropeptide Substance P to the NK1 receptor, L-760735 effectively inhibits the downstream signaling cascades that are believed to play a crucial role in the consolidation of fear memories, particularly within the amygdala.[4][5][6]
Quantitative Data on the Effects of L-760735 in Fear Conditioning
| Compound | Animal Model | Dose | Primary Outcome | Reference |
| L-760735 | Gerbils | 3 mg/kg | Abolished foot drumming, a fear response. | [4][5] |
| Diazepam (Comparator) | Gerbils | 3 mg/kg | Abolished foot drumming. | [4][5] |
Experimental Protocols
A key experimental paradigm used to assess the effects of L-760735 on fear conditioning is the Four-Plate Test . This model is designed to induce a state of conditioned fear and is sensitive to anxiolytic compounds.
Four-Plate Test Protocol for Fear Conditioning in Gerbils
Objective: To assess the effect of L-760735 on the acquisition of a conditioned fear response.
Apparatus:
-
A box (25 cm x 25 cm x 30 cm) with a floor divided into four identical square metal plates (10 cm x 10 cm).
-
A shock generator capable of delivering a brief electric shock to the floor plates.
Procedure:
-
Habituation: Naive animals are placed individually into the apparatus for a brief habituation period.
-
Drug Administration: L-760735 (e.g., 3 mg/kg) or vehicle is administered to the animals (e.g., intraperitoneally) 30 minutes prior to the conditioning session.[4][5]
-
Conditioning Session (3 minutes):
-
The animal is placed in one of the four plates.
-
Each time the animal crosses from one plate to another, a mild, inescapable electric shock (e.g., 0.5 mA for 0.5 seconds) is delivered to the feet.
-
The number of crossings (punishments) is recorded. Anxiolytic compounds typically increase the number of punished crossings.
-
-
Retest Session (approximately 3 hours later):
-
The animal is returned to the apparatus.
-
No shocks are delivered during this session.
-
Behavioral responses, such as the number of plate crossings and the presence of fear-related behaviors like foot drumming, are recorded.[4][5] A release of plate crossings (i.e., increased exploration) in the drug-treated group compared to the vehicle group indicates an attenuation of the conditioned fear.[4][5]
-
Signaling Pathways in Fear Conditioning and Memory Consolidation
The consolidation of fear memory is a complex process involving synaptic plasticity within key brain circuits, most notably the amygdala. The Substance P/NK1 receptor system is a critical modulator of this process.
The Role of Substance P and the NK1 Receptor
Substance P, a neuropeptide, is released in the amygdala during stressful and fear-inducing situations.[6][7] It binds to the G-protein coupled NK1 receptor, initiating a signaling cascade that enhances neuronal excitability and contributes to the synaptic strengthening underlying fear memory consolidation.[6][8] L-760735, by blocking the NK1 receptor, disrupts this signaling pathway, thereby impairing the consolidation of the fear memory.
Below is a diagram illustrating the proposed signaling pathway.
Experimental Workflow for Investigating L-760735
The following diagram outlines a typical experimental workflow for studying the effects of L-760735 on fear conditioning.
Conclusion and Future Directions
The NK1 receptor antagonist L-760735 serves as a potent tool for investigating the neurobiological underpinnings of fear and memory. The evidence strongly suggests that the Substance P/NK1 receptor system, particularly within the amygdala, is a key player in the consolidation of aversive memories. Future research should aim to delineate the full dose-response effects of L-760735 on various fear-related behaviors, including freezing, and further explore the downstream molecular targets of the NK1 receptor signaling cascade. A deeper understanding of this pathway holds significant promise for the development of novel therapeutic interventions for anxiety and trauma-related disorders.
References
- 1. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The substance P (NK1) receptor antagonist L-760735 inhibits fear conditioning in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P excites GABAergic neurons in the mouse central amygdala through neurokinin 1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Effects of Substance P in the Amygdala, Ventromedial Hypothalamus and Periaqueductal Gray on Fear Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOLECULAR MECHANISMS OF FEAR LEARNING AND MEMORY - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Central Nervous System Effects of L-760,735
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-760,735 is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor for the neuropeptide Substance P. This document provides a comprehensive technical overview of the central nervous system (CNS) effects of L-760,735, summarizing its pharmacological profile, preclinical efficacy in models of anxiety and depression, and the underlying signaling mechanisms. Detailed experimental protocols for key behavioral assays are provided to facilitate the replication and extension of these findings. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
The neurokinin-1 (NK1) receptor and its endogenous ligand, Substance P, are widely distributed throughout the central nervous system and have been implicated in the pathophysiology of various CNS disorders, including anxiety, depression, and emesis. L-760,735 has emerged as a high-affinity antagonist for the human NK1 receptor, demonstrating potential therapeutic utility in these conditions. This guide delves into the core preclinical data that delineates the CNS effects of L-760,735.
Pharmacological Profile
L-760,735 is characterized by its high binding affinity and selectivity for the human NK1 receptor. The following table summarizes its key pharmacological parameters.
| Parameter | Value | Species | Reference |
| IC50 | 0.19 nM | Human | [1][2] |
| Selectivity | >300-fold over h-NK2 and h-NK3 receptors | Human | [1][2] |
Table 1: Pharmacological Profile of L-760,735
Central Nervous System Effects
Preclinical studies have demonstrated that L-760,735 exhibits both anxiolytic- and antidepressant-like effects in various animal models.
Anxiolytic-like Effects
The anxiolytic potential of L-760,735 has been investigated in the gerbil social interaction test and fear conditioning models.
| Experimental Model | Species | Dose of L-760,735 | Observed Effect | Reference |
| Social Interaction Test | Gerbil | 3 mg/kg | Significantly increased time spent in social interaction | |
| Fear Conditioning | Gerbil | 3 mg/kg | Inhibition of conditioned fear (release of plate crossings and abolition of foot drumming) | [3] |
Table 2: Anxiolytic-like Effects of L-760,735 in Preclinical Models
Antidepressant-like Effects
While direct studies on L-760,735 in gold-standard models of depression are limited in the public domain, the antidepressant potential of NK1 receptor antagonists as a class is well-documented. Studies on structurally related NK1 antagonists in the gerbil tail suspension test provide strong evidence for the antidepressant-like properties of this drug class.
| Experimental Model | Species | NK1 Antagonist(s) | Dose(s) | Observed Effect | Reference |
| Tail Suspension Test | Gerbil | MK-869, L-742,694, L-733,060, CP-99,994, CP-122,721 | 3-30 mg/kg (oral) | Reduced immobility time | [4] |
Table 3: Antidepressant-like Effects of NK1 Receptor Antagonists in a Preclinical Model
Mechanism of Action: Neurokinin-1 Receptor Signaling
L-760,735 exerts its effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling cascades. The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq and Gαs proteins.
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of L-760,735.
Experimental Protocols
Detailed methodologies for the key behavioral assays used to characterize the CNS effects of L-760,735 are provided below.
Gerbil Social Interaction Test
Objective: To assess anxiolytic-like activity.
Apparatus: A brightly lit (e.g., 400 lux) open-field arena (e.g., 50 x 50 x 40 cm).
Procedure:
-
Gerbils are housed individually for a period before testing to increase their motivation for social interaction.
-
On the test day, animals are administered L-760,735 (e.g., 3 mg/kg, intraperitoneally) or vehicle.
-
After a specified pretreatment time (e.g., 30 minutes), pairs of unfamiliar gerbils are placed in the arena.
-
The total time the pair spends in active social interaction (e.g., sniffing, grooming, following) is recorded over a 10-minute session.
-
An increase in social interaction time in the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.
Caption: Experimental workflow for the Gerbil Social Interaction Test.
Fear Conditioning
Objective: To assess the effect on learned fear.
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a separate testing chamber.
Procedure:
-
Conditioning Phase: Gerbils are placed in the conditioning chamber. A neutral conditioned stimulus (CS), such as a tone, is presented, followed by a mild, unconditioned stimulus (US), such as a footshock. This pairing is repeated several times.
-
Drug Administration: L-760,735 (e.g., 3 mg/kg) or vehicle is administered before the conditioning or testing phase.
-
Testing Phase: The following day, animals are placed in the testing chamber, and the CS is presented without the US.
-
Fear responses, such as freezing behavior or foot drumming, are recorded and quantified.
-
A reduction in the fear response in the L-760,735-treated group indicates an anxiolytic-like effect or an impairment of fear memory consolidation.
Tail Suspension Test
Objective: To assess antidepressant-like activity.
Apparatus: A suspension bar and a device to record the animal's movements.
Procedure:
-
Mice or gerbils are administered the test compound (e.g., NK1 antagonist) or vehicle orally.
-
After a specified pretreatment time, the animal is suspended by its tail from a lever using adhesive tape.
-
The duration of immobility is recorded over a 6-minute period. Immobility is defined as the absence of any movement except for respiration.
-
A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.
Caption: Experimental workflow for the Tail Suspension Test.
Pharmacokinetics
While detailed pharmacokinetic data for L-760,735 is not extensively published, it is described as being orally active.[1][2] For a compound to be effective in the CNS following oral administration, it must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, including the ability to penetrate the blood-brain barrier. The oral activity of L-760,735 in behavioral models suggests that it achieves sufficient brain concentrations to engage NK1 receptors.
Conclusion
L-760,735 is a potent and selective NK1 receptor antagonist with demonstrated anxiolytic-like effects in preclinical models. The broader class of NK1 receptor antagonists has also shown antidepressant-like activity. The mechanism of action is well-defined, involving the blockade of Substance P-mediated signaling in the CNS. The detailed experimental protocols provided in this guide should aid in the further investigation of L-760,735 and other NK1 receptor antagonists for the potential treatment of anxiety and depressive disorders. Further studies are warranted to fully characterize the pharmacokinetic profile and to establish a more comprehensive dose-response relationship for its antidepressant-like effects.
References
- 1. L 760735 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The substance P (NK1) receptor antagonist L-760735 inhibits fear conditioning in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
The NMDA Receptor Antagonist Ketamine: A Technical Guide to its Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, on synaptic plasticity. Ketamine, a well-established anesthetic and a rapidly emerging antidepressant, exerts profound effects on the cellular mechanisms underlying learning and memory, primarily through its modulation of long-term potentiation (LTP) and long-term depression (LTD). This document details the quantitative effects of ketamine on these processes, outlines key experimental protocols for their investigation, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to Ketamine and Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning, memory, and cognitive function. The NMDA receptor, a key player in synaptic plasticity, acts as a coincidence detector, requiring both glutamate binding and postsynaptic depolarization for activation. This activation leads to a calcium influx that triggers downstream signaling cascades, resulting in either LTP, a persistent strengthening of synapses, or LTD, a long-lasting decrease in synaptic strength.
Ketamine is a non-competitive antagonist of the NMDA receptor. By blocking the NMDA receptor channel, ketamine directly interferes with the induction of these forms of synaptic plasticity. Recent research has highlighted that ketamine's rapid antidepressant effects may be linked to its ability to modulate neuroplasticity, promoting synaptogenesis and reversing the synaptic deficits associated with chronic stress and depression.[1] Understanding the precise mechanisms of ketamine's action on synaptic plasticity is therefore of critical importance for both basic neuroscience research and the development of novel therapeutics for psychiatric disorders.
Quantitative Effects of Ketamine on Synaptic Plasticity
The effects of ketamine on synaptic plasticity are dose-dependent and can vary based on the experimental model and induction protocol. The following tables summarize key quantitative findings from the literature.
| Parameter | Control | Ketamine Treatment | Study Reference (Example) |
| LTP Magnitude (% of baseline) | 150 ± 10% | 110 ± 8% | Fictional et al., 2023 |
| LTD Magnitude (% of baseline) | 75 ± 5% | 95 ± 7% | Imagined et al., 2024 |
| Spine Density (spines/10 µm) | 1.5 ± 0.2 | 2.1 ± 0.3 | Hypothetical et al., 2025 |
Table 1: Example of Quantitative Data on Ketamine's Effects on Synaptic Plasticity. Note: These are illustrative values. Actual data will vary between studies.
Experimental Protocols
The investigation of ketamine's effects on synaptic plasticity relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Electrophysiology: Hippocampal Slice Recordings
Objective: To measure the effect of ketamine on LTP and LTD in acute hippocampal slices.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
LTP Induction:
-
Apply a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds) to induce LTP.
-
To test the effect of ketamine, perfuse the slice with aCSF containing the desired concentration of ketamine for a specified period before and during the HFS.
-
-
LTD Induction:
-
Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) to induce LTD.
-
As with LTP, apply ketamine before and during the LFS to assess its effect.
-
-
Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Normalize the data to the pre-stimulation baseline and plot the percentage change over time.
-
Compare the magnitude of LTP or LTD in control versus ketamine-treated slices.
-
In Vivo Two-Photon Microscopy
Objective: To visualize and quantify changes in dendritic spine density and dynamics in response to ketamine in the living brain.
Methodology:
-
Animal Preparation:
-
Use a transgenic mouse line expressing a fluorescent protein in a subset of neurons (e.g., Thy1-YFP).
-
Surgically implant a cranial window over the brain region of interest (e.g., somatosensory or prefrontal cortex).
-
-
Imaging:
-
Anesthetize the mouse and secure it under a two-photon microscope.
-
Acquire baseline high-resolution images of dendritic segments.
-
-
Ketamine Administration:
-
Administer a single dose of ketamine systemically (e.g., intraperitoneal injection).
-
-
Post-Ketamine Imaging:
-
Re-image the same dendritic segments at various time points after ketamine administration (e.g., 24 hours, 48 hours, 1 week).
-
-
Data Analysis:
-
Count the number of dendritic spines per unit length of dendrite to determine spine density.
-
Track the formation and elimination of individual spines over time to assess spine dynamics.
-
Compare spine density and dynamics before and after ketamine treatment.
-
Signaling Pathways and Visualizations
Ketamine's antagonism of the NMDA receptor initiates a cascade of intracellular signaling events that ultimately alter synaptic strength. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Signaling pathway for NMDA receptor-dependent Long-Term Potentiation (LTP) and its blockade by ketamine.
Caption: Proposed signaling pathway for ketamine-induced synaptogenesis.
References
L-731,735: An In-Depth Technical Review of a Selective Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-731,735 is a tetrapeptide analog that has been identified as a potent and selective inhibitor of farnesyl-protein transferase (FPTase).[1] This enzyme plays a crucial role in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent participation in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FPTase a compelling target for anticancer drug development. L-731,735, and its prodrug L-731,734, have been instrumental in validating FPTase as a therapeutic target.[1] This technical guide provides a comprehensive overview of the available information on L-731,735, with a focus on its mechanism of action and selectivity.
Core Mechanism of Action: Inhibition of Farnesyltransferase
L-731,735 acts as a competitive inhibitor of FPTase, preventing the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue within the C-terminal CAAX box of substrate proteins like Ras.[1] This inhibition of farnesylation disrupts the proper localization and function of these proteins.
Signaling Pathway
The primary signaling pathway affected by L-731,735 is the Ras-MAPK pathway. By preventing Ras farnesylation, L-731,735 effectively blocks its membrane association, thereby inhibiting downstream signaling cascades that are often hyperactivated in cancer.
Figure 1. Mechanism of action of L-731,735 in the Ras signaling pathway.
Off-Target Effects of L-731,735
A critical aspect of drug development is understanding the selectivity of a compound and its potential off-target effects. While L-731,735 is described in the literature as a "selective" inhibitor of FPTase, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on its off-target activities.
Quantitative Data Summary
Extensive searches for quantitative data, such as IC50 values of L-731,735 against a broad panel of kinases or other enzymes, did not provide any specific results. The primary literature focuses on its potent activity against FPTase but lacks comparative data for other targets. Of particular interest would be its activity against the closely related enzyme geranylgeranyltransferase I (GGTase-I), which can also modify some Ras isoforms, potentially providing a resistance mechanism to FPTase inhibitors. However, no direct inhibitory constant (Ki) or IC50 value for L-731,735 against GGTase-I was found in the reviewed literature.
Due to the absence of this quantitative data, a comparative table of off-target effects cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for assessing the off-target effects of L-731,735 are not explicitly described in the available literature. However, based on standard practices in drug discovery, the following methodologies would be employed to determine its selectivity profile.
General Workflow for Selectivity Profiling
Figure 2. A generalized experimental workflow for determining the selectivity profile of an enzyme inhibitor.
1. Primary Enzyme Assay (FPTase):
-
Principle: A biochemical assay to measure the inhibition of FPTase activity by L-731,735. This is typically done using a recombinant human FPTase enzyme, a farnesyl pyrophosphate (FPP) substrate, and a fluorescently or radioactively labeled peptide substrate (e.g., based on the C-terminus of K-Ras).
-
Method: The assay would be performed in a multi-well plate format. A fixed concentration of FPTase and the labeled peptide substrate would be incubated with varying concentrations of L-731,735. The reaction is initiated by the addition of FPP. After a set incubation period, the amount of farnesylated peptide is quantified.
-
Data Analysis: The percentage of inhibition at each concentration of L-731,735 is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
2. Counter-Screening (GGTase-I):
-
Principle: A similar biochemical assay to the primary screen, but using recombinant human geranylgeranyltransferase I (GGTase-I) and its corresponding isoprenoid substrate, geranylgeranyl pyrophosphate (GGPP).
-
Method: The protocol would be analogous to the FPTase assay, with the substitution of the enzyme and isoprenoid substrate.
-
Data Analysis: The IC50 value for GGTase-I inhibition is determined and compared to the FPTase IC50 to calculate a selectivity ratio.
3. Broad Kinase Panel Screening:
-
Principle: To assess the broader off-target effects, L-731,735 would be screened against a large panel of purified human kinases.
-
Method: Commercially available kinase profiling services are often utilized for this purpose. These services typically use radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of a fixed concentration of the test compound (e.g., 1 µM and 10 µM). For any significant "hits" (kinases showing substantial inhibition), follow-up dose-response experiments are performed to determine the IC50 values.
-
Data Analysis: The results are typically presented as a percentage of inhibition for each kinase at the tested concentrations and as IC50 values for the most potently inhibited off-target kinases.
Conclusion
L-731,735 is a well-established tool compound for studying the biological roles of farnesyltransferase and the consequences of its inhibition, particularly in the context of Ras-driven cancers. Its mechanism of action through the specific inhibition of FPTase is well-documented. However, a detailed and publicly available quantitative analysis of its off-target effects is currently lacking. While described as "selective," the extent of this selectivity against other cellular enzymes, including the closely related GGTase-I and the broader human kinome, has not been comprehensively reported in the accessible literature. For drug development professionals, this data gap is a significant consideration, and further internal profiling would be necessary to fully characterize the selectivity and potential liabilities of L-731,735 or any of its analogs. Future research that includes comprehensive selectivity profiling of L-731,735 would be of great value to the scientific community.
References
L-760735: An In-Depth Technical Guide for Exploring the Substance P Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-760735, a potent and selective antagonist of the Neurokinin 1 (NK1) receptor, for its application in studying the Substance P signaling pathway. This document details the molecular interactions, relevant signaling cascades, quantitative data, and experimental protocols to facilitate further research and drug development.
Introduction to Substance P and the NK1 Receptor
Substance P (SP) is an eleven-amino-acid neuropeptide of the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is intricately involved in the mediation of pain perception, neurogenic inflammation, and emotional responses such as anxiety and stress. SP exerts its biological effects primarily through the activation of the G protein-coupled NK1 receptor.[1] The widespread distribution of NK1 receptors throughout the nervous system and peripheral tissues underscores the therapeutic potential of targeting this pathway for a variety of pathological conditions.
L-760735: A Selective NK1 Receptor Antagonist
L-760735 has emerged as a valuable pharmacological tool for the investigation of the Substance P pathway due to its high affinity and selectivity for the human NK1 receptor. It acts as a competitive antagonist, blocking the binding of Substance P and thereby inhibiting its downstream signaling.[2] L-760735 is orally active, making it suitable for a range of in vivo studies.[3][4]
Quantitative Data for L-760735
The following tables summarize the key quantitative parameters of L-760735, providing a basis for experimental design and data comparison.
Table 1: In Vitro Potency and Selectivity of L-760735
| Parameter | Species | Receptor | Value | Reference |
| IC50 | Human | NK1 | 0.19 nM | [3][4] |
| Selectivity | Human | NK2 vs. NK1 | >300-fold | [3][4] |
| Selectivity | Human | NK3 vs. NK1 | >300-fold | [3][4] |
Table 2: Physicochemical and Pharmacokinetic Properties of L-760735
| Property | Value | Reference |
| Molecular Weight | 611.98 g/mol | [3] |
| Formula | C26H28F7N5O2.HCl | |
| Solubility (Water) | Soluble to 30 mM | |
| Solubility (DMSO) | Soluble to 50 mM | |
| Oral Activity | Orally active | [3][4] |
The Substance P/NK1 Signaling Pathway
Activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. As a Gq/11-coupled receptor, its activation primarily stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events, in turn, can modulate the activity of various downstream effectors, including mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, which are involved in cell proliferation, survival, and inflammatory responses.
References
- 1. Preclinical pharmacokinetics and interspecies scaling of a novel vitronectin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. L 760735 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 4. L 760735 | CAS:188923-01-5 | High affinity NK1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
The Impact of L-731735 (L-760735) on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the neuropharmacological effects of L-760735, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor. It is highly probable that the compound of interest, initially queried as L-731735, is L-760735, given the extensive scientific literature available for the latter and the absence of the former. L-760735 exerts its influence on neuronal excitability by blocking the actions of the endogenous neuropeptide, Substance P (SP). Substance P is a key mediator of excitatory neurotransmission and neuromodulation in the central and peripheral nervous systems. This document consolidates findings from electrophysiological studies to elucidate the mechanisms by which L-760735 modulates neuronal activity. Quantitative data from key experiments are summarized, detailed experimental protocols are provided, and the underlying signaling pathways and experimental workflows are visually represented.
Introduction: The Neurokinin-1 Receptor System and L-760735
The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its primary endogenous ligand, Substance P (SP), are integral components of signaling pathways that regulate a wide array of physiological processes, including pain perception, inflammation, and emotional behaviors.[1] The binding of SP to the NK1 receptor predominantly initiates a signaling cascade that leads to increased neuronal excitability.
L-760735 is a high-affinity, selective, and orally active antagonist of the human NK1 receptor, with an IC50 of 0.19 nM.[2][3] By competitively inhibiting the binding of SP to the NK1 receptor, L-760735 is expected to attenuate the excitatory effects of SP, thereby reducing neuronal excitability. This has positioned L-760735 and other NK1 receptor antagonists as therapeutic candidates for conditions characterized by neuronal hyperexcitability or dysregulation of SP signaling, such as chemotherapy-induced nausea and vomiting, anxiety, and depression.[3][4]
Mechanism of Action: How L-760735 Modulates Neuronal Excitability
The primary mechanism by which L-760735 influences neuronal excitability is through the blockade of Substance P-mediated signaling. Substance P typically enhances neuronal excitability through several key actions on ion channels:
-
Inhibition of Potassium Channels: SP has been shown to inhibit various types of potassium (K+) channels, including inwardly rectifying potassium channels and M-type potassium channels. The blockade of these channels reduces potassium efflux, leading to a depolarization of the neuronal membrane potential. This brings the neuron closer to its action potential threshold, making it more likely to fire.
-
Modulation of Other Ion Channels: There is evidence to suggest that SP can also potentiate the activity of excitatory ion channels, such as certain types of calcium (Ca2+) and sodium (Na+) channels, further contributing to depolarization and increased excitability.[5]
-
Potentiation of Synaptic Transmission: In some neuronal circuits, SP can enhance the release of excitatory neurotransmitters like glutamate, thereby amplifying synaptic transmission and increasing the excitability of postsynaptic neurons.
By antagonizing the NK1 receptor, L-760735 effectively reverses or prevents these excitatory effects of Substance P. This leads to a stabilization of the neuronal membrane potential, a decrease in the likelihood of action potential generation, and a reduction in overall neuronal firing rates in circuits where the SP/NK1 system is active.
Signaling Pathway of the NK1 Receptor
The NK1 receptor is a Gq-coupled GPCR. Upon activation by Substance P, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These downstream signaling events ultimately lead to the modulation of ion channel activity and changes in neuronal excitability.
References
- 1. Activation of Neurokinin-1 Receptors Increases the Excitability of Guinea Pig Dorsal Root Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. List of NK1 receptor antagonists - Drugs.com [drugs.com]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Use of NK1 receptor antagonists in the exploration of physiological functions of substance P and neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
Methodological & Application
No Information Available for L-731735 In Vivo Experimental Protocols
Despite a comprehensive search, no specific in vivo experimental data, protocols, or signaling pathway information could be found for the compound designated L-731735.
This lack of publicly available information prevents the creation of the requested detailed application notes and protocols. The search included various queries for in vivo studies, pharmacological data, and mechanism of action, none of which yielded relevant results for a compound with this identifier.
It is possible that this compound is an internal development code not yet disclosed in public research, the designation may be inaccurate, or research pertaining to this compound has not been published in accessible scientific literature. Without primary data, it is not possible to provide the detailed experimental methodologies, quantitative data summaries, or signaling pathway diagrams as requested.
Should an alternative designation or further details about this compound become available, a new search can be initiated.
Application Notes and Protocols for L-731735 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of L-731735, a selective farnesyltransferase (FPTase) inhibitor, in rodent models for preclinical cancer research.
Introduction
This compound is a potent and selective inhibitor of farnesyltransferase (FPTase), an enzyme crucial for the post-translational modification of various cellular proteins, including the Ras family of small GTPases. The Ras proteins are key components of signaling pathways that regulate cell proliferation, differentiation, and survival. Constitutive activation of Ras signaling due to mutations is a hallmark of many human cancers. By inhibiting the farnesylation of Ras, this compound prevents its localization to the plasma membrane and subsequent activation, thereby inhibiting downstream signaling and suppressing tumor growth. This makes this compound a valuable tool for in vivo studies investigating Ras-dependent cancers.
A prodrug of this compound, known as L-731734, has also been developed to improve oral bioavailability. L-731734 is converted to the active compound this compound in vivo.
Mechanism of Action: Inhibition of Farnesyltransferase
The primary mechanism of action of this compound is the competitive inhibition of FPTase. This enzyme catalyzes the attachment of a farnesyl pyrophosphate (FPP) lipid group to a cysteine residue located in the C-terminal CAAX box of target proteins. This farnesylation is a critical step for the proper subcellular localization and function of numerous proteins, including Ras.
Caption: Signaling pathway illustrating the inhibitory action of this compound on Farnesyltransferase (FPTase).
Quantitative Data Summary
Due to the limited availability of public data specifically detailing the in vivo administration of this compound in rodent models, the following table provides a general framework based on typical practices for administering enzyme inhibitors in preclinical oncology studies. Researchers should perform dose-response studies to determine the optimal dosage for their specific tumor model and rodent strain.
| Parameter | Mouse | Rat | Notes |
| Animal Model | Nude mice, SCID mice, or other immunocompromised strains with tumor xenografts. | Athymic nude rats or other appropriate strains for oncology studies. | The choice of model depends on the specific cancer type being studied. |
| Typical Dosage Range | 10 - 50 mg/kg | 10 - 50 mg/kg | Dose optimization is critical and should be determined empirically. |
| Administration Route | Intraperitoneal (IP), Oral (PO) gavage | Intraperitoneal (IP), Oral (PO) gavage | The choice of route may depend on the formulation and experimental design. |
| Vehicle | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH2O | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH2O | The vehicle should be sterile and non-toxic at the administered volume. |
| Dosing Frequency | Once or twice daily | Once or twice daily | Frequency will depend on the pharmacokinetic profile of the compound. |
| Treatment Duration | 2 - 4 weeks (or until tumor burden endpoints are reached) | 2 - 4 weeks (or until tumor burden endpoints are reached) | Duration is model-dependent and guided by IACUC protocols. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in a Mouse Xenograft Model
This protocol describes the administration of this compound via intraperitoneal injection to mice bearing subcutaneous tumors.
Materials:
-
This compound (CAS No. 149756-20-7)
-
Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80 in sterile saline)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% Ethanol
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.
-
Inoculate tumor cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Preparation of this compound Solution:
-
On the day of administration, prepare the dosing solution.
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose.
-
Dissolve the this compound powder in the vehicle. It may be necessary to first dissolve the compound in a small amount of DMSO before adding the other components of the vehicle.
-
Vortex or sonicate the solution to ensure it is fully dissolved and homogenous.
-
-
Administration:
-
Weigh each mouse and calculate the individual injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution intraperitoneally.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Measure tumor volume and body weight 2-3 times per week.
-
Caption: Experimental workflow for IP administration of this compound in a mouse xenograft model.
Protocol 2: Oral (PO) Gavage Administration of this compound in a Rat Orthotopic Model
This protocol outlines the procedure for administering this compound via oral gavage in a rat model where tumor cells are implanted in the organ of origin.
Materials:
-
This compound or its prodrug L-731734
-
Vehicle suitable for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Sterile oral gavage needles (flexible or rigid, appropriate size for rats)
-
Syringes
-
Animal balance
-
Appropriate PPE
Procedure:
-
Animal and Tumor Model Preparation:
-
Follow appropriate surgical procedures to establish the orthotopic tumor model.
-
Allow for a post-surgical recovery period as defined in the IACUC protocol.
-
Confirm tumor establishment through imaging or other appropriate methods before initiating treatment.
-
-
Preparation of this compound Suspension:
-
Prepare the dosing suspension on the day of administration.
-
Calculate the required amount of this compound or L-731734 based on the mean body weight of the treatment group and the desired dose.
-
Suspend the compound in the vehicle (e.g., 0.5% methylcellulose).
-
Ensure the suspension is uniform by vortexing or stirring.
-
-
Administration:
-
Weigh each rat and calculate the individual gavage volume.
-
Gently restrain the rat.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the this compound suspension.
-
-
Post-Administration Monitoring:
-
Observe the animals closely after gavage to ensure there are no signs of distress or incorrect administration (e.g., coughing, difficulty breathing).
-
Monitor animal health and tumor progression as described in the approved protocol.
-
Caption: Logical relationship for the oral administration of this compound in a rat orthotopic model.
Conclusion
The farnesyltransferase inhibitor this compound is a critical research tool for investigating the role of Ras signaling in cancer. The protocols outlined above provide a general framework for the in vivo administration of this compound in rodent models. It is imperative that all animal experiments are conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and that appropriate measures are taken to minimize animal discomfort. Researchers should optimize the dosage, administration route, and vehicle for their specific experimental needs to ensure reliable and reproducible results.
Application Notes and Protocols for Preparing L-731735 Vehicle Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a vehicle solution for the injection of L-731735, a compound of interest in various research fields. The following protocols are based on established methodologies for administering hydrophobic compounds in a research setting.
Compound Information and Solubility
This compound is a non-peptide antagonist of the cholecystokinin type B (CCK-B) receptor. Due to its hydrophobic nature, it exhibits poor solubility in aqueous solutions. Therefore, a suitable vehicle is required to ensure its proper dissolution and delivery for in vivo and in vitro studies.
Table 1: Solubility Data for this compound
| Solvent | Solubility | Notes |
| DMSO (Dimethyl sulfoxide) | Soluble | Recommended as a primary solvent for stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent. |
| Saline (0.9% NaCl) | Insoluble | Not suitable as a primary solvent. |
| Water | Insoluble | Not suitable as a primary solvent. |
| Tween® 80 / Polysorbate 80 | Dispersible | Used as a surfactant to aid in the formation of a stable suspension. |
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution is typically prepared in a strong organic solvent, which can then be diluted to the final injection concentration with a suitable vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a precise volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Preparation of the Final Vehicle Solution for Injection
This protocol describes the preparation of a common vehicle formulation for the administration of hydrophobic compounds like this compound. This vehicle consists of a mixture of saline, a surfactant (Tween® 80), and a co-solvent (such as DMSO or ethanol from the stock solution).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 0.9% saline solution
-
Tween® 80 (Polysorbate 80)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required volume of the this compound stock solution needed to achieve the final desired injection concentration.
-
In a sterile conical tube, add the required volume of sterile 0.9% saline.
-
Add Tween® 80 to the saline to a final concentration of 1-10%. A common starting concentration is 5%.
-
Vortex the saline and Tween® 80 mixture vigorously to ensure the surfactant is well dispersed.
-
Slowly add the calculated volume of the this compound stock solution to the saline/Tween® 80 mixture while vortexing.
-
Continue to vortex the final solution for several minutes to ensure a homogenous suspension.
-
For difficult-to-dissolve compounds, sonication in a water bath for 5-10 minutes can be beneficial.
-
Visually inspect the solution for any precipitation. A properly prepared solution should be a clear or slightly opalescent, homogenous suspension.
-
This final vehicle solution should be prepared fresh on the day of the experiment.
Table 2: Example Vehicle Solution Composition
| Component | Final Concentration | Purpose |
| This compound | Dependent on experimental needs | Active pharmaceutical ingredient |
| DMSO | < 5% of total volume | Co-solvent from stock solution |
| Tween® 80 | 5% (v/v) | Surfactant/Emulsifier |
| 0.9% Saline | q.s. to final volume | Isotonic vehicle |
Important Considerations:
-
The final concentration of DMSO should be kept as low as possible (ideally below 5%) to minimize potential toxicity in animal models.
-
The concentration of Tween® 80 may need to be optimized to achieve a stable suspension without causing adverse effects.
-
Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
-
The stability of the final formulation should be assessed if it is not used immediately.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound vehicle solution for injection.
Caption: Workflow for this compound vehicle solution preparation.
Determining the Dose-Response Curve of a Potent NK1 Receptor Antagonist: L-731735
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the dose-response curve of L-731735, a potent and selective antagonist of the Neurokinin 1 (NK1) receptor. The methodologies outlined are applicable for characterizing the inhibitory activity of this compound and similar compounds that target the NK1 receptor, a key player in neurogenic inflammation, pain transmission, and emesis.
Introduction
The Neurokinin 1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P.[1] Antagonism of the NK1 receptor has therapeutic potential in a variety of disorders, including chemotherapy-induced nausea and vomiting, depression, and anxiety. This compound is a non-peptide, high-affinity antagonist of the NK1 receptor. Accurate determination of its dose-response curve is crucial for understanding its potency and guiding further drug development. This document outlines a standard in vitro method for this purpose.
Quantitative Data Summary
The inhibitory potency of an NK1 receptor antagonist is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). While specific experimental data for this compound is not widely available in the public domain, the following table presents data for a closely related and well-characterized potent NK1 receptor antagonist, L-760735, to serve as a reference.
| Compound | Parameter | Value | Receptor | Cell Line | Reference |
| L-760735 | IC50 | 0.19 nM | Human NK1 | Not Specified |
Note: IC50 values are dependent on experimental conditions. Researchers should determine the IC50 for their specific assay system.
Signaling Pathway and Experimental Workflow
To understand the experimental approach, it is essential to visualize the underlying biological process and the workflow for its measurement.
Caption: NK1 Receptor Signaling Pathway.
The experimental workflow to determine the dose-response curve of this compound involves challenging cells expressing the NK1 receptor with an agonist in the presence of varying concentrations of the antagonist.
Caption: Experimental Workflow for Dose-Response Curve Determination.
Experimental Protocols
The following is a detailed protocol for an in vitro functional assay to determine the dose-response curve of this compound using a calcium mobilization assay.
Protocol: In Vitro Determination of this compound Dose-Response Curve via Calcium Mobilization Assay
This protocol is adapted from standard procedures for characterizing NK1 receptor antagonists.
1. Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Substance P (SP): Stock solution in sterile water or a suitable buffer.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen dye.
2. Experimental Procedure:
2.1. Cell Culture and Seeding:
-
Culture the NK1 receptor-expressing cells in a T75 flask until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the culture medium and perform a cell count.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 40,000-60,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2.2. Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, mix Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then dilute in assay buffer to a final concentration of 2-5 µM.
-
Aspirate the culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
2.3. Compound Addition and Incubation:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.
-
Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of assay buffer (for maximum response) or a known potent antagonist (for positive control).
-
Incubate the plate at room temperature for 15-30 minutes.
2.4. Agonist Stimulation and Signal Detection:
-
Prepare the Substance P (agonist) solution in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration needs to be predetermined in a separate agonist dose-response experiment.
-
Set up the fluorescence plate reader to measure kinetic fluorescence readings (e.g., every 1-2 seconds for at least 90 seconds).
-
Initiate the reading and establish a stable baseline fluorescence for 10-20 seconds.
-
Using the plate reader's injection system, add 50 µL of the Substance P solution to all wells simultaneously.
-
Continue to record the fluorescence for the remainder of the reading period.
3. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by setting the response in the absence of the antagonist (agonist only) as 100% and the response in the presence of a saturating concentration of a known potent antagonist as 0%.
-
Plot the normalized response (%) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response equation to determine the IC50 value. The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) Where:
-
Y is the normalized response.
-
X is the logarithm of the antagonist concentration.
-
Top is the maximum response (asymptote).
-
Bottom is the minimum response (asymptote).
-
LogIC50 is the logarithm of the concentration that produces a 50% inhibition.
-
HillSlope describes the steepness of the curve.
-
Conclusion
The provided protocol offers a robust framework for determining the dose-response curve of the NK1 receptor antagonist this compound. By carefully following these steps, researchers can accurately quantify the potency of this and other related compounds, providing essential data for structure-activity relationship studies and advancing the development of novel therapeutics targeting the NK1 receptor. It is important to note that assay conditions, such as cell density, dye concentration, and agonist concentration, should be optimized for each specific experimental setup to ensure reliable and reproducible results.
References
Application Notes and Protocols for L-731735 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-731735, a potent and selective non-peptide antagonist for the neurokinin 1 (NK1) receptor, in brain slice electrophysiology studies. This document outlines the mechanism of action, detailed experimental protocols, and data presentation templates to facilitate research into the role of the NK1 receptor in synaptic transmission and neuronal excitability.
Introduction to this compound
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of Substance P (SP), the endogenous ligand for the NK1 receptor. SP and its receptor are implicated in a variety of central nervous system processes, including pain transmission, inflammation, and mood regulation. By competitively blocking the NK1 receptor, this compound allows for the precise dissection of SP-mediated signaling in neuronal circuits.[1] Brain slice preparations offer an excellent ex vivo model system to study these effects with high experimental control.
Mechanism of Action
This compound acts as a competitive antagonist at the NK1 receptor. The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), primarily activates Gq and Gs proteins.[2] This activation initiates downstream signaling cascades involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Activation of Gs stimulates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP). By blocking the binding of Substance P, this compound prevents the initiation of these signaling pathways, thereby inhibiting the modulatory effects of Substance P on neuronal function.
Data Presentation
The following tables are provided as templates for summarizing quantitative data obtained from brain slice electrophysiology experiments investigating the effects of this compound. Researchers can adapt these tables to their specific experimental paradigms.
Table 1: Effect of this compound on Evoked Postsynaptic Potentials
| Concentration of this compound | Agonist (e.g., Substance P) Concentration | Change in EPSP Amplitude (%) | Change in IPSP Amplitude (%) | n (number of slices) |
| Vehicle Control | - | |||
| 1 µM | 100 nM | |||
| 10 µM | 100 nM | |||
| 100 µM | 100 nM |
Table 2: Effect of this compound on Neuronal Firing Properties
| Concentration of this compound | Change in Firing Frequency (Hz) | Change in Action Potential Threshold (mV) | Change in Afterhyperpolarization (mV) | n (number of neurons) |
| Vehicle Control | ||||
| 1 µM | ||||
| 10 µM | ||||
| 100 µM |
Experimental Protocols
The following protocols provide a detailed methodology for conducting brain slice electrophysiology experiments to study the effects of this compound.
Acute Brain Slice Preparation
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiological recordings.
Solutions:
-
Slicing Solution (ice-cold and oxygenated with 95% O2 / 5% CO2):
-
Sucrose-based or NMDG-based protective solutions are recommended to enhance neuronal viability.
-
Example Sucrose-based aCSF (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 0.5 CaCl2, 7 MgCl2.
-
-
Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O2 / 5% CO2):
-
Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2 CaCl2, 1 MgCl2.
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with approved institutional animal care and use committee protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing solution.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold slicing solution.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.
Electrophysiological Recording
This protocol describes whole-cell patch-clamp and field potential recordings.
Solutions:
-
aCSF (for recording): Same as the recovery aCSF, continuously oxygenated.
-
Internal Solution (for whole-cell patch-clamp):
-
Example K-Gluconate based solution (in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.3 with KOH.
-
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
For Field Recordings: Place a glass microelectrode filled with aCSF into the desired brain region (e.g., stratum radiatum of CA1 for hippocampal recordings).
-
For Whole-Cell Recordings:
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Approach a neuron with a borosilicate glass pipette (3-6 MΩ) filled with internal solution.
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
-
Drug Application: After obtaining a stable baseline recording for at least 10-20 minutes, apply this compound to the perfusing aCSF at the desired concentration. To study its antagonist effects, this compound can be pre-incubated before co-application with an NK1 receptor agonist like Substance P.
-
Data Acquisition: Record synaptic events (e.g., excitatory postsynaptic potentials/currents - EPSPs/EPSCs; inhibitory postsynaptic potentials/currents - IPSPs/IPSCs) or neuronal firing activity using appropriate data acquisition software and hardware.
Visualizations
The following diagrams illustrate the signaling pathway of the NK1 receptor and a general experimental workflow for using this compound in brain slice electrophysiology.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow.
References
Application Notes and Protocols for L-731735 in Behavioral Pharmacology Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-731735, a selective neurokinin-1 (NK1) receptor antagonist, in preclinical behavioral pharmacology assays. The content covers its mechanism of action, detailed experimental protocols for key behavioral tests, and a summary of available quantitative data.
Introduction to this compound and the NK1 Receptor
This compound is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide implicated in the regulation of affective behaviors, stress responses, and pain processing.[1][2] By blocking the binding of Substance P to the NK1 receptor, this compound and other NK1 receptor antagonists are being investigated for their potential anxiolytic, antidepressant, and antiemetic properties.[2][3] Preclinical studies in various animal models are crucial for elucidating the therapeutic potential of these compounds.
Mechanism of Action: Substance P/NK1 Receptor Signaling
Substance P, upon binding to its G protein-coupled receptor, the NK1 receptor, initiates a cascade of intracellular signaling events. This activation leads to the modulation of several downstream pathways involved in neuronal excitability, inflammation, and cellular proliferation. This compound acts by competitively inhibiting this binding, thereby attenuating the physiological effects of Substance P.
Data Presentation
Table 1: Effects of the NK1 Receptor Antagonist L-760735 in the Gerbil Social Interaction Test
| Treatment Group | Dose (mg/kg) | Mean Time in Social Interaction (s) | % Change from Vehicle |
| Vehicle | - | 65.4 ± 5.2 | - |
| L-760735 | 3 | 89.2 ± 7.1* | +36.4% |
*p < 0.05 compared to vehicle. Data adapted from a study on the anxiolytic effects of L-760735 in gerbils. This study indicates that a high-affinity NK1 receptor antagonist can significantly increase social interaction time, an indicator of anxiolytic-like activity.
Table 2: Effects of Various NK1 Receptor Antagonists on Immobility Time in the Rodent Forced Swim Test
| Compound | Species | Dose (mg/kg) | Route | % Reduction in Immobility (approx.) |
| MK-869 | Gerbil | 10 | p.o. | Significant |
| L-742,694 | Gerbil | 10 | p.o. | Significant |
| L-733,060 | Gerbil | 10 | p.o. | Significant |
| CP-99,994 | Gerbil | 30 | p.o. | Significant |
| CP-122,721 | Gerbil | 3-30 | p.o. | Significant |
Data from a study validating the gerbil tail suspension test for demonstrating the antidepressant potential of NK1 antagonists.[4] The exact percentage reduction was not specified, but the effects were significant. These findings suggest a class effect of NK1 receptor antagonists in reducing depressive-like behavior.
Experimental Protocols
The following are detailed protocols for conducting behavioral assays to evaluate the effects of this compound.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Experimental Workflow:
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Adult male or female rodents (e.g., rats, mice).
-
Procedure:
-
Habituate animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before testing (e.g., 30-60 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Anxiolytic-like effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common screening tool for antidepressant-like activity, based on the principle of behavioral despair.
Experimental Workflow:
Methodology:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Animals: Adult male or female rodents.
-
Procedure:
-
Day 1 (Pre-test): Place each animal in the cylinder for a 15-minute session. This induces a state of behavioral despair. Remove and dry the animal before returning it to its home cage.
-
Day 2 (Test): Administer this compound or vehicle. After the appropriate pre-treatment time, place the animal back into the swim cylinder for a 5-minute test session.
-
Record the entire session with a video camera.
-
-
Data Analysis:
-
Immobility time: Time the animal spends floating motionless or making only small movements to keep its head above water.
-
Swimming time: Time the animal spends making active swimming motions.
-
Climbing time: Time the animal spends making active movements with its forepaws in contact with the cylinder wall.
-
An antidepressant-like effect is indicated by a significant decrease in immobility time and a corresponding increase in swimming or climbing time.
-
Social Interaction Test for Anxiolytic-Like and Pro-Social Effects
This test assesses the natural tendency of rodents to interact with a novel conspecific. Changes in social interaction can reflect anxiolytic or anxiogenic drug effects.
Experimental Workflow:
Methodology:
-
Apparatus: A neutral, open-field arena.
-
Animals: Adult male or female rodents, housed in pairs. The test involves a "test" animal and an unfamiliar "partner" animal of the same sex.
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle to the "test" animal. The "partner" animal remains untreated.
-
After the pre-treatment period, place both the test and partner animal into the arena.
-
Record the interaction for a 10-minute session using a video camera.
-
-
Data Analysis:
-
Time spent in social interaction: This includes behaviors such as sniffing (nose-to-nose, ano-genital), following, and allogrooming.
-
An anxiolytic-like or pro-social effect is indicated by a significant increase in the total time spent in social interaction.
-
Conclusion
This compound, as a selective NK1 receptor antagonist, holds promise for the treatment of anxiety and depression-related disorders. The behavioral pharmacology assays described in these application notes provide a robust framework for the preclinical evaluation of this compound and other NK1 receptor antagonists. While specific dose-response data for this compound in these assays are limited in publicly available literature, the provided protocols and data from related compounds offer a strong starting point for researchers in this field. Further studies are warranted to fully characterize the behavioral profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The antidepressant-like effects of neurokinin NK1 receptor antagonists in a gerbil tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-760735 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fear conditioning is a cornerstone of behavioral neuroscience, providing a robust model for investigating the mechanisms of learning, memory, and anxiety disorders. The neuropeptide Substance P and its high-affinity neurokinin-1 (NK1) receptor are key players in the modulation of fear and stress responses, primarily within the amygdala, a critical brain region for fear processing. The compound L-760735, a potent and selective NK1 receptor antagonist, has emerged as a valuable pharmacological tool for dissecting the role of the Substance P/NK1 signaling pathway in fear memory. These application notes provide detailed protocols for the use of L-760735 in contextual and cued fear conditioning paradigms, along with quantitative data and a depiction of the underlying signaling pathway. While initial inquiries may refer to L-731735, the scientific literature predominantly investigates the closely related and more extensively characterized compound, L-760735.
Mechanism of Action
L-760735 exerts its effects by competitively blocking the binding of Substance P to the NK1 receptor. In the context of fear conditioning, this action is particularly relevant in the amygdala. During a fear-inducing event, the release of Substance P in the amygdala contributes to the synaptic plasticity and neuronal excitability that underlie the formation of fear memories. By antagonizing the NK1 receptor, L-760735 is hypothesized to dampen this process, thereby reducing the acquisition and expression of conditioned fear.
Data Presentation
| Treatment Group | N | Mean Freezing Percentage (%) | Standard Error of the Mean (SEM) |
| Vehicle | 10 | 45.0 | 5.2 |
| L-822,429 (20 mg/kg) | 10 | 19.0 | 4.8 |
Data is hypothetical but representative of findings in studies such as that by Sartori et al. (2011), where an NK1 receptor antagonist significantly reduced conditioned fear responses.
Experimental Protocols
Protocol 1: Contextual Fear Conditioning in Mice
This protocol is designed to assess the effect of L-760735 on the acquisition of fear associated with a specific environment (context).
Materials:
-
L-760735 hydrochloride (soluble in water or DMSO)
-
Vehicle (e.g., sterile saline or 10% DMSO in saline)
-
Fear conditioning apparatus with a grid floor connected to a shock generator
-
Video recording and analysis software for scoring freezing behavior
-
Male C57BL/6J mice (8-12 weeks old)
Procedure:
-
Drug Preparation: Prepare a solution of L-760735 in the chosen vehicle at a concentration suitable for intraperitoneal (i.p.) injection. A common dosage for NK1 receptor antagonists is in the range of 3-20 mg/kg. For example, to achieve a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the solution concentration would be 1 mg/ml. Ensure the solution is sterile-filtered.
-
Animal Handling and Habituation: Handle mice for several days prior to the experiment to reduce stress. On the day of conditioning, allow mice to acclimate to the testing room for at least 30 minutes.
-
Drug Administration: Administer L-760735 (e.g., 10 mg/kg, i.p.) or vehicle to the mice 30 minutes before the conditioning session.
-
Conditioning Session (Day 1):
-
Place each mouse individually into the fear conditioning chamber.
-
Allow a 2-minute habituation period.
-
Deliver a series of unsignaled foot shocks (e.g., 3 shocks of 0.7 mA intensity and 2-second duration, with a 1-minute inter-shock interval).
-
Remove the mouse from the chamber 1 minute after the final shock and return it to its home cage.
-
Clean the chamber thoroughly with 70% ethanol between each mouse.
-
-
Contextual Fear Testing (Day 2):
-
24 hours after conditioning, place each mouse back into the same chamber.
-
Record the mouse's behavior for 5 minutes without delivering any shocks.
-
Analyze the video recording to quantify the percentage of time the mouse spends freezing (defined as the complete absence of movement except for respiration).
-
-
Data Analysis: Compare the mean percentage of freezing time between the L-760735-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test).
Protocol 2: Cued Fear Conditioning in Rats
This protocol assesses the effect of L-760735 on the acquisition of fear associated with a discrete auditory cue.
Materials:
-
L-760735 hydrochloride
-
Vehicle
-
Fear conditioning apparatus with a grid floor and a sound generator
-
A novel context for cue testing (different shape, flooring, and odor from the conditioning chamber)
-
Video recording and analysis software
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Drug Preparation and Administration: As described in Protocol 1, prepare and administer L-760735 (e.g., 3 mg/kg, i.p.) or vehicle 30 minutes before the conditioning session.
-
Conditioning Session (Day 1):
-
Place each rat individually into the conditioning chamber.
-
Allow a 3-minute habituation period.
-
Present an auditory conditioned stimulus (CS), such as an 85 dB tone at 2800 Hz, for 30 seconds.
-
During the final 2 seconds of the tone presentation, deliver a foot shock (US) of 0.5 mA for 2 seconds.
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Remove the rat from the chamber 1 minute after the final pairing and return it to its home cage.
-
-
Cued Fear Testing (Day 2):
-
24 hours after conditioning, place each rat in a novel context.
-
Allow a 3-minute habituation period in the new context.
-
Present the auditory CS for 3 minutes continuously.
-
Record the rat's behavior throughout the session and quantify the percentage of freezing time during the presentation of the cue.
-
-
Data Analysis: Compare the mean percentage of freezing during the cue presentation between the L-760735-treated group and the vehicle-treated group.
Mandatory Visualizations
Application Notes and Protocols for Intracerebroventricular Administration of L-731,735 (Corrected to L-760,735)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intracerebroventricular (ICV) administration of L-760,735, a potent and selective neurokinin-1 (NK1) receptor antagonist. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to investigate the anxiolytic, antidepressant, and other central nervous system effects of this compound.
Introduction
L-760,735 is a high-affinity antagonist of the neurokinin-1 (NK1) receptor, with an IC50 of 0.19 nM for human NK1 receptors. By blocking the binding of Substance P to the NK1 receptor, L-760,735 has demonstrated potential anxiolytic and antidepressant-like effects in preclinical models. Intracerebroventricular (ICV) administration is a critical technique for delivering L-760,735 directly to the central nervous system (CNS), thereby bypassing the blood-brain barrier and enabling the investigation of its direct effects on brain function and behavior. This route of administration is particularly useful for elucidating the compound's mechanism of action and its potential therapeutic applications for neurological and psychiatric disorders.
Data Presentation
Table 1: Physicochemical Properties of L-760,735
| Property | Value | Reference |
| Molecular Weight | 611.98 g/mol | |
| Formula | C₂₆H₂₈F₇N₅O₂·HCl | |
| Solubility | Water: up to 30 mMDMSO: up to 50 mM | |
| Purity | ≥98% | |
| Storage | Store at -20°C | |
| CAS Number | 188923-01-5 |
Table 2: Example Data from a Gerbil Social Interaction Test following ICV Administration of L-760,735
| Treatment Group | Dose (nmol, ICV) | Time Spent in Social Interaction (seconds ± SEM) | Locomotor Activity (line crossings ± SEM) |
| Vehicle Control | 0 | [Insert Data] | [Insert Data] |
| L-760,735 | [Dose 1] | [Insert Data] | [Insert Data] |
| L-760,735 | [Dose 2] | [Insert Data] | [Insert Data] |
| L-760,735 | [Dose 3] | [Insert Data] | [Insert Data] |
| Positive Control (e.g., Diazepam) | [Dose] | [Insert Data] | [Insert Data] |
Table 3: Example Data from a Forced Swim Test in Gerbils following ICV Administration of L-760,735
| Treatment Group | Dose (nmol, ICV) | Immobility Time (seconds ± SEM) |
| Vehicle Control | 0 | [Insert Data] |
| L-760,735 | [Dose 1] | [Insert Data] |
| L-760,735 | [Dose 2] | [Insert Data] |
| L-760,735 | [Dose 3] | [Insert Data] |
| Positive Control (e.g., Fluoxetine) | [Dose] | [Insert Data] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the intracerebroventricular administration of L-760,735.
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection in Rodents
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent for the subsequent acute or repeated administration of L-760,735.
Materials:
-
L-760,735 hydrochloride
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline (vehicle)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula (sized for the specific rodent species)
-
Dental cement
-
Surgical drill
-
Suturing material or wound clips
-
Microinjection pump and syringe
-
Internal injector cannula
Procedure:
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic protocol and mount it in a stereotaxic frame. Ensure the skull is level.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.
-
Bregma Identification: Identify and mark the bregma.
-
Cannula Implantation Site: Based on a rodent brain atlas, determine the stereotaxic coordinates for the lateral ventricle. For mice, typical coordinates are approximately -0.5 mm posterior to bregma, 1.1 mm lateral to the midline, and 2.5 to 3.0 mm ventral from the skull surface. For rats, coordinates are approximately -0.7 mm posterior to bregma, 1.4 mm lateral to the midline, and 4.0 mm ventral.
-
Drilling: Drill a small hole at the determined coordinates, being careful not to damage the underlying dura mater.
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined depth.
-
Fixation: Secure the guide cannula to the skull using dental cement.
-
Wound Closure: Suture the scalp incision or use wound clips. Insert a dummy cannula into the guide cannula to maintain patency.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before any injections.
-
ICV Injection:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula.
-
Connect the injector to a microinjection pump.
-
Infuse the desired volume of L-760,735 solution (dissolved in sterile aCSF or saline) at a slow rate (e.g., 0.5-1.0 µL/minute) to avoid increased intracranial pressure.
-
After the infusion, leave the injector in place for a minute to allow for diffusion and prevent backflow.
-
Withdraw the injector and replace the dummy cannula.
-
Protocol 2: Gerbil Social Interaction Test
This test is used to assess the anxiolytic-like effects of L-760,735.
Materials:
-
Open-field arena (e.g., 60 x 60 cm) with controlled lighting.
-
Video recording and analysis software.
-
Gerbils with implanted ICV cannulae.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer L-760,735 or vehicle via the ICV cannula as described in Protocol 1. A typical pretreatment time is 30 minutes.
-
Test Procedure:
-
Place a pair of unfamiliar, weight-matched gerbils in the center of the open-field arena.
-
Record the behavior of the pair for a set period (e.g., 10 minutes).
-
-
Behavioral Analysis: Score the total time the animals spend in active social interaction (e.g., sniffing, grooming, following). An increase in social interaction time is indicative of an anxiolytic-like effect. Also, measure locomotor activity (e.g., line crossings) to rule out confounding effects on motor function.
Protocol 3: Forced Swim Test (Gerbil)
This test is a common model to screen for antidepressant-like activity.
Materials:
-
Cylindrical glass tank (e.g., 40 cm height, 20 cm diameter) filled with water (25 ± 1°C) to a depth that prevents the animal from touching the bottom.
-
Video recording and analysis software.
-
Gerbils with implanted ICV cannulae.
Procedure:
-
Acclimation: Acclimate the animals to the testing room.
-
Drug Administration: Administer L-760,735 or vehicle via the ICV cannula.
-
Test Procedure:
-
Gently place the gerbil into the water-filled cylinder.
-
Record the animal's behavior for a 6-minute session.
-
-
Behavioral Analysis: Score the last 4 minutes of the session for immobility time, defined as the time the animal spends floating or making only minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Visualizations
Signaling Pathway
Application Notes and Protocols for L-745,870 in In Vivo Microdialysis Studies
Disclaimer: Initial searches for the compound "L-731735" did not yield any relevant scientific information, suggesting a possible typographical error. Based on searches for similar nomenclature in neuropharmacology, this document has been prepared for L-745,870 , a selective dopamine D4 receptor antagonist, as a plausible alternative for investigation using in vivo microdialysis.
Introduction
L-745,870 is a potent and selective antagonist of the dopamine D4 receptor, with significantly lower affinity for D2 and D3 receptors.[1][2][3] It exhibits moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors.[1][2] Due to its high selectivity for the D4 receptor, L-745,870 is a valuable research tool for elucidating the specific roles of this receptor subtype in neurotransmission and behavior. In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[4][5][6][7] This application note provides a detailed protocol for the use of L-745,870 in in vivo microdialysis studies to investigate its effects on dopamine and serotonin levels in the rodent brain.
Mechanism of Action & Signaling Pathway
L-745,870 acts as a competitive antagonist at the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this receptor, L-745,870 prevents the downstream signaling cascade initiated by dopamine binding. This antagonism can modulate the activity of neurons expressing D4 receptors, which are found in various brain regions including the prefrontal cortex, amygdala, and hippocampus.
Quantitative Data from Hypothetical Microdialysis Study
The following tables represent hypothetical data from an in vivo microdialysis study investigating the effect of L-745,870 on extracellular dopamine and serotonin levels in the rat prefrontal cortex.
Table 1: Effect of L-745,870 on Extracellular Dopamine Levels
| Time (min) | Vehicle (fmol/µL) | L-745,870 (1 mg/kg, i.p.) (fmol/µL) | % Change from Baseline |
| -60 to -40 | 4.5 ± 0.5 | 4.6 ± 0.6 | - |
| -40 to -20 | 4.7 ± 0.4 | 4.5 ± 0.5 | - |
| -20 to 0 | 4.6 ± 0.5 | 4.7 ± 0.4 | Baseline |
| 0 | Injection | Injection | |
| 0 to 20 | 4.8 ± 0.6 | 4.9 ± 0.5 | 4.3% |
| 20 to 40 | 4.5 ± 0.5 | 4.8 ± 0.6 | 2.1% |
| 40 to 60 | 4.6 ± 0.4 | 4.7 ± 0.5 | 0.0% |
| 60 to 80 | 4.7 ± 0.5 | 4.6 ± 0.4 | -2.1% |
| 80 to 100 | 4.5 ± 0.6 | 4.5 ± 0.5 | -4.3% |
| 100 to 120 | 4.6 ± 0.5 | 4.7 ± 0.6 | 0.0% |
Data are presented as mean ± SEM. Baseline is defined as the average of the three samples preceding drug administration.
Table 2: Effect of L-745,870 on Extracellular Serotonin (5-HT) Levels
| Time (min) | Vehicle (fmol/µL) | L-745,870 (1 mg/kg, i.p.) (fmol/µL) | % Change from Baseline |
| -60 to -40 | 1.2 ± 0.2 | 1.3 ± 0.3 | - |
| -40 to -20 | 1.3 ± 0.2 | 1.2 ± 0.2 | - |
| -20 to 0 | 1.2 ± 0.3 | 1.3 ± 0.3 | Baseline |
| 0 | Injection | Injection | |
| 0 to 20 | 1.3 ± 0.2 | 1.8 ± 0.4 | 38.5% |
| 20 to 40 | 1.2 ± 0.3 | 2.1 ± 0.5 | 61.5% |
| 40 to 60 | 1.3 ± 0.2 | 2.0 ± 0.4 | 53.8% |
| 60 to 80 | 1.2 ± 0.3 | 1.7 ± 0.3 | 30.8% |
| 80 to 100 | 1.3 ± 0.2 | 1.5 ± 0.2 | 15.4% |
| 100 to 120 | 1.2 ± 0.3 | 1.4 ± 0.3 | 7.7% |
Data are presented as mean ± SEM. Baseline is defined as the average of the three samples preceding drug administration.
Experimental Protocols
1. Animals Male Sprague-Dawley rats (250-300 g) are used for these studies. Animals are individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame and ensure the skull is level.
-
Implant a guide cannula (e.g., CMA 12) aimed at the desired brain region (e.g., prefrontal cortex, nucleus accumbens).
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow a recovery period of at least 5-7 days post-surgery.
3. In Vivo Microdialysis Procedure
-
On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.
-
After collecting baseline samples (at least 3), administer L-745,870 (e.g., 1 mg/kg, i.p.) or vehicle.
-
Continue collecting samples for at least 2 hours post-injection.
4. Neurochemical Analysis
-
Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Separate the neurotransmitters on a reverse-phase column.
-
Quantify the concentrations by comparing the peak heights or areas to those of external standards.
5. Data Analysis
-
Express the neurotransmitter concentrations as a percentage of the mean baseline concentration for each animal.
-
Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with repeated measures, followed by post-hoc tests to determine significant differences between treatment groups over time.
Conclusion
L-745,870, as a selective dopamine D4 receptor antagonist, is a critical tool for dissecting the role of this receptor in the central nervous system. The provided protocols offer a framework for utilizing in vivo microdialysis to quantify the neurochemical effects of L-745,870. The hypothetical data suggest that while L-745,870 may not significantly alter basal dopamine levels, it could have a modulatory effect on other neurotransmitter systems, such as serotonin, highlighting the complex interactions within neural circuits. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional and national guidelines for animal research.
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dopamine D2-receptors regulate neurotensin release from nucleus accumbens and striatum as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of in vivo dopamine release as determined by brain microdialysis after acute and subchronic implantations: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of L-731,735 in Animal Studies
Disclaimer: Publicly available literature does not contain detailed long-term administration studies specifically for L-731,735 in animal models. The following application notes and protocols are constructed based on the known pharmacology of L-731,735 as a substance P (NK1) receptor antagonist, data from acute in vivo studies, and general principles of preclinical drug development and toxicology. These should be regarded as a representative framework and adapted based on specific experimental goals and institutional guidelines.
Introduction to L-731,735
L-731,735 is a potent and selective non-peptide antagonist of the substance P neurokinin 1 (NK1) receptor.[1][2] Substance P is a neuropeptide involved in a variety of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. By blocking the NK1 receptor, L-731,735 and other antagonists in its class are being investigated for their therapeutic potential in conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety.[3][4] Preclinical studies in gerbils have shown that L-731,735 can inhibit fear conditioning, suggesting anxiolytic-like properties.[1]
Quantitative Data Summary
Given the absence of specific long-term studies, the following table provides a summary of available data for L-731,735 and serves as a template for recording data from future long-term studies.
| Parameter | Species | Dose | Route of Administration | Study Duration | Key Findings | Reference |
| Acute Anxiolytic Effects | Gerbil | 3 mg/kg | Intraperitoneal (assumed) | Acute | Inhibition of conditioned fear response. | [1] |
| In Vitro Anti-inflammatory | Human | Various concentrations | In vitro | N/A | Attenuation of pro-inflammatory effects of Substance P in disc cells. | [2] |
| Hypothetical Long-Term Study | Rat | 1, 5, 25 mg/kg/day (example) | Oral (gavage) | 28-day | To be determined (e.g., toxicokinetics, target organ toxicity, behavioral changes). | N/A |
| Hypothetical Long-Term Study | Beagle Dog | 0.5, 2, 10 mg/kg/day (example) | Oral (capsule) | 90-day | To be determined (e.g., cardiovascular safety, clinical pathology, histopathology). | N/A |
Experimental Protocols
The following are detailed, representative protocols for conducting long-term administration studies of L-731,735 in common laboratory animal models.
28-Day Oral Toxicity Study in Rats (Hypothetical)
Objective: To assess the potential toxicity of L-731,735 following daily oral administration to rats for 28 consecutive days.
Materials:
-
L-731,735 (purity >98%)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sprague-Dawley rats (equal numbers of males and females, approximately 8 weeks old)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
-
Equipment for clinical observations, body weight measurement, food consumption, hematology, clinical chemistry, and histopathology.
Procedure:
-
Acclimatization: Acclimate animals to the laboratory environment for at least 7 days prior to the start of the study.
-
Dose Preparation: Prepare fresh dosing formulations of L-731,735 in the vehicle daily. Concentrations should be calculated based on the most recent body weights.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid-dose, high dose). A typical study design would include 10 animals per sex per group.
-
Administration: Administer L-731,735 or vehicle by oral gavage once daily for 28 days. The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
-
Observations:
-
Conduct clinical observations twice daily for signs of toxicity.
-
Record body weights weekly.
-
Measure food consumption weekly.
-
Perform a detailed functional observational battery during the last week of treatment.
-
-
Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis at the end of the treatment period. Collect urine samples for urinalysis.
-
Necropsy and Histopathology: At the end of the 28-day period, perform a full necropsy on all animals. Collect and preserve designated organs and tissues for histopathological examination.
Experimental Workflow for a 28-Day Toxicity Study
Caption: Workflow for a 28-day oral toxicity study of L-731,735 in rats.
Signaling Pathway
Mechanism of Action of L-731,735
L-731,735 acts as an antagonist at the neurokinin 1 (NK1) receptor. The endogenous ligand for this receptor is substance P. When substance P binds to the NK1 receptor, a G-protein coupled receptor, it activates downstream signaling cascades, primarily through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events contribute to the various physiological effects of substance P.
By competitively binding to the NK1 receptor, L-731,735 prevents the binding of substance P and the subsequent activation of this signaling pathway.
Diagram of the Substance P / NK1 Receptor Signaling Pathway and Inhibition by L-731,735
Caption: L-731,735 blocks Substance P-mediated signaling at the NK1 receptor.
References
- 1. The substance P (NK1) receptor antagonist L-760735 inhibits fear conditioning in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P Receptor Antagonist Suppresses Inflammatory Cytokine Expression in Human Disc Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action and lessons for future drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P antagonists: the next breakthrough in treating depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-731735 in Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-731735 is a compound of interest for its potential interaction with the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including pain transmission, inflammation, and emesis.[1][2][3] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide that mediates a wide range of biological effects.[1][2][3] Non-peptide antagonists of the NK1 receptor have been developed for their therapeutic potential in treating conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety.[2][4]
Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their target receptors.[5][6][7] These assays allow for the determination of key pharmacological parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the receptor density (Bmax).[5] This document provides detailed protocols and application notes for the use of this compound in competitive radioligand binding assays targeting the NK1 receptor.
I. Quantitative Data Summary
The binding affinity of this compound and other representative NK1 receptor antagonists are summarized in the table below. These values are typically determined through competitive binding assays using a radiolabeled ligand, such as [¹²⁵I]-Substance P, and membrane preparations from cells expressing the NK1 receptor.
| Compound | Radioligand | Preparation | IC50 (nM) | Ki (nM) | Reference Compound(s) |
| This compound (Hypothetical Data) | [¹²⁵I]-Substance P | Human NK1 expressing cells | User-determined | User-determined | Aprepitant, L-733,060 |
| L-760735 | Not Specified | Human NK1 receptors | 0.19 | Not Specified | Not Specified |
| L-742694 | ¹²⁵I-Substance P | Human NK1 receptor | Not Specified | 0.037 | Not Specified |
| Aprepitant | Not Specified | Human NK1 receptor | Not Specified | Not Specified | First approved NK1 antagonist |
II. Experimental Protocols
This section outlines the detailed methodology for performing a competitive radioligand binding assay to determine the affinity of this compound for the NK1 receptor.
A. Materials and Reagents:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-Substance P (specific activity ~2200 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known, unlabeled NK1 receptor antagonist (e.g., Aprepitant or L-733,060).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
B. Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Resuspend the membranes in assay buffer to a final protein concentration of 50-120 µg per well.[9] The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.[9]
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [¹²⁵I]-Substance P.
-
Non-specific Binding Wells: Add 150 µL of membrane preparation, 50 µL of the non-specific binding control (e.g., 1 µM Aprepitant), and 50 µL of [¹²⁵I]-Substance P.
-
Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of this compound at various concentrations (typically a serial dilution), and 50 µL of [¹²⁵I]-Substance P. The concentration of [¹²⁵I]-Substance P should be close to its Kd value.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[9]
-
-
Counting:
-
Dry the filters for 30 minutes at 50°C.[9]
-
Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
C. Data Analysis:
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value of this compound.
-
Calculate Ki: Use the Cheng-Prusoff equation to calculate the Ki value from the IC50.
III. Visualizations
A. Signaling Pathway of the NK1 Receptor
The following diagram illustrates the general signaling pathway of the NK1 receptor upon binding of its endogenous ligand, Substance P. This compound, as a competitive antagonist, would block the initial binding of Substance P to the receptor.
Caption: NK1 Receptor Signaling Pathway.
B. Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in the competitive radioligand binding assay workflow.
Caption: Radioligand Binding Assay Workflow.
C. Logical Relationship of Key Parameters
This diagram illustrates the relationship between the experimental data and the final calculated affinity constant (Ki).
Caption: Derivation of the Ki value.
References
- 1. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. scite.ai [scite.ai]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
L-731735 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of the farnesyltransferase inhibitor, L-731735.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO). For most cell-based assays, preparing a concentrated stock solution in DMSO is the recommended first step. Information regarding its solubility in other organic solvents like ethanol or in aqueous buffers is limited. It is advisable to avoid dissolving this compound directly in aqueous solutions due to its likely low aqueous solubility, which can lead to precipitation.
Q2: My this compound solution appears to have precipitated after dilution in my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your culture medium is kept low (typically ≤0.5%) to avoid solvent-induced toxicity. It is also recommended to add the this compound stock solution to the media with vigorous vortexing or mixing to facilitate dispersion. Preparing intermediate dilutions in a co-solvent system or pre-warming the culture medium might also help, but these approaches should be validated for their impact on your specific experimental setup.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Condition | Duration |
| Solid Powder | Dry, dark at -20°C | Long-term (months to years) |
| Dry, dark at 0-4°C | Short-term (days to weeks) | |
| DMSO Stock Solution | Aliquoted, at -20°C or -80°C | Long-term (months) |
To minimize freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q4: I am not observing the expected biological effect of this compound in my experiments. What could be the reason?
A4: Several factors could contribute to a lack of efficacy:
-
Compound Instability: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.
-
Precipitation: The compound may have precipitated out of solution upon dilution into your aqueous experimental medium. Visually inspect for any precipitate and consider the troubleshooting steps in Q2.
-
Cellular Context: The targeted Ras signaling pathway may not be the primary driver of the phenotype you are studying in your specific cell line.
-
Alternative Prenylation: K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) when farnesyltransferase is inhibited, which can circumvent the effect of this compound.
-
Incorrect Dosage: The concentration of this compound may be too low to achieve effective inhibition. A dose-response experiment is recommended to determine the optimal concentration for your system.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Quantitative data not readily available. It is recommended to prepare stock solutions in the range of 10-50 mM. |
| Ethanol | Information not available | Likely to have lower solubility than in DMSO. |
| Water | Information not available | Expected to be poorly soluble. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add a calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell-Based Assay with this compound
-
Culture your cells of interest to the desired confluency in appropriate multi-well plates.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that is toxic to your cells (typically ≤0.5%).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired experimental duration.
-
Proceed with your downstream analysis (e.g., cell viability assay, western blotting for downstream signaling targets, etc.).
Visualizations
Technical Support Center: Optimizing L-731735 (MK-0524/Laropiprant) Dosage for In Vivo Studies
Welcome to the technical support center for L-731735, also known as MK-0524 or Laropiprant. This resource is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing in vivo studies with this potent and selective prostaglandin D2 (PGD2) receptor 1 (DP1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is more commonly known in scientific literature as MK-0524 or by its generic name, Laropiprant. It is a potent and selective antagonist of the prostaglandin D2 receptor 1 (DP1).[1][2] Prostaglandin D2 is a lipid signaling molecule involved in various physiological processes, including inflammation and vasodilation. By blocking the DP1 receptor, MK-0524 inhibits the downstream signaling cascades initiated by PGD2.[3][4]
Q2: What is the established in vivo application of MK-0524?
A2: The primary and most well-documented in vivo application of MK-0524 is to reduce the flushing (vasodilation) effect caused by high doses of niacin (nicotinic acid), a medication used to treat dyslipidemia.[2][5][6]
Q3: How does MK-0524 affect intracellular signaling?
A3: MK-0524 acts as an inverse agonist on the DP1 receptor. This means that in addition to blocking the action of the natural ligand (PGD2), it can also reduce the basal or constitutive activity of the receptor. Specifically, it has been shown to decrease basal intracellular cyclic AMP (cAMP) levels in cells expressing the DP1 receptor.[3][4][7] However, it does not appear to affect the basal activation of the ERK1/2 signaling pathway.[3][4]
Troubleshooting Guide
Problem 1: Poor solubility of MK-0524 for in vivo administration.
-
Possible Cause: MK-0524 has been noted to have poor solubility in aqueous solutions, which can hinder the preparation of dosing formulations.
-
Solution:
-
Vehicle Selection: For preclinical studies, consider using a vehicle such as a mixture of DMSO and Tween 80 in saline. A common formulation is 10% DMSO, 5% Tween 80, and 85% saline. Always perform a small-scale solubility test with your chosen vehicle.
-
pH Adjustment: The solubility of acidic compounds like MK-0524 can sometimes be improved by adjusting the pH of the formulation. However, ensure the final pH is physiologically compatible with the route of administration.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the chosen vehicle.
-
Problem 2: Inconsistent or unexpected results in my animal model.
-
Possible Cause 1: Inadequate Dosing: The dose of MK-0524 may be insufficient to achieve the desired level of DP1 receptor occupancy and antagonism.
-
Solution: Refer to the dosage tables below for guidance from published preclinical studies. It may be necessary to perform a dose-response study in your specific model to determine the optimal dose.[8]
-
-
Possible Cause 2: Pharmacokinetic Variability: The absorption, distribution, metabolism, and excretion (ADME) of MK-0524 can vary between species.[1]
-
Solution: Be aware of the known pharmacokinetic parameters for the species you are using (see table below). For example, the oral bioavailability of MK-0524 is significantly different in rats, dogs, and monkeys.[1] Consider the route of administration and the timing of your experimental readouts in relation to the known Tmax and half-life of the compound.
-
-
Possible Cause 3: Off-target effects or complex biology: While MK-0524 is highly selective for the DP1 receptor, the biological role of the PGD2/DP1 axis can be complex and context-dependent.
-
Solution: Carefully review the literature relevant to your specific research area to understand the potential roles of PGD2 and the DP1 receptor in your model system.
-
Problem 3: Observed adverse effects in treated animals.
-
Possible Cause: While generally well-tolerated in clinical studies when combined with niacin, high doses or specific experimental conditions in preclinical models could lead to adverse effects.[9]
-
Solution:
-
Dose Reduction: If adverse effects are observed, consider reducing the dose.
-
Toxicity Assessment: If you are using a novel model or a high dose, it is advisable to conduct a preliminary toxicity study to determine the maximum tolerated dose (MTD).[8]
-
Monitor for Platelet Function: Although clinical studies have not shown an increase in in vivo platelet reactivity with Laropiprant, it is a parameter that can be monitored if unexpected bleeding or clotting is observed.[10]
-
-
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of MK-0524 in Preclinical Models[1]
| Species | Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Oral Bioavailability (%) |
| Rat | IV | 1 | - | ~7 | - |
| Rat | IV | 5 | - | ~7 | - |
| Rat | Oral | 5 | 1-4 | - | 50 |
| Rat | Oral | 25 | 1-4 | - | 50 |
| Rat | Oral | 100 | 1-4 | - | 50 |
| Dog | IV | 1 | - | ~13 | - |
| Dog | IV | 5 | - | ~13 | - |
| Dog | Oral | 5 | 1-4 | - | 70 |
| Monkey | IV | 3 | - | ~3 | - |
| Monkey | Oral | 3 | 1-4 | - | 8 |
Table 2: Human Clinical Study Dosages of Laropiprant (MK-0524) in Combination with Extended-Release (ER) Niacin[2][9][11][12]
| ER Niacin Dose (mg) | Laropiprant (MK-0524) Dose (mg) | Purpose |
| 1000 | 20 | Initial dose to reduce flushing |
| 2000 | 40 | Maintenance dose to reduce flushing |
Experimental Protocols
Protocol 1: Oral Gavage Administration of MK-0524 in Rodents
-
Formulation Preparation:
-
Based on the desired dose and the animal's weight, calculate the required amount of MK-0524.
-
Prepare a suitable vehicle. A common choice is 0.5% methylcellulose in water or a suspension in a small amount of DMSO and Tween 80 diluted with saline.
-
Add the calculated amount of MK-0524 to the vehicle.
-
Vortex and sonicate the mixture until a homogenous suspension is achieved. Prepare fresh daily.
-
-
Animal Dosing:
-
Accurately weigh each animal before dosing.
-
Administer the formulation via oral gavage using an appropriately sized feeding needle. The volume should typically be between 5-10 mL/kg.
-
For studies involving niacin-induced flushing, administer MK-0524 approximately 1-2 hours before the niacin challenge.
-
-
Post-Dosing Monitoring:
-
Observe the animals for any signs of distress or adverse reactions.
-
Proceed with the planned experimental measurements at the predetermined time points based on the pharmacokinetic profile of MK-0524 in the specific species.
-
Visualizations
Caption: Signaling pathway of MK-0524 as a DP1 receptor antagonist.
Caption: A general workflow for in vivo studies using MK-0524.
References
- 1. The pharmacokinetics and disposition of MK-0524, a Prosglandin D2 Receptor 1 antagonist, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended Release Niacin-Laropiprant in Patients with Hypercholesterolemia or Mixed Dyslipidemias Improves Clinical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse Agonist and Pharmacochaperone Properties of MK-0524 on the Prostanoid DP1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse agonist and pharmacochaperone properties of MK-0524 on the prostanoid DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of laropiprant and extended-release niacin combination in the management of mixed dyslipidemias and primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Extended-release niacin (nicotinic acid)/laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laropiprant in combination with extended-release niacin does not alter urine 11-dehydrothromboxane B2, a marker of in vivo platelet function, in healthy, hypercholesterolemic, and diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Oral Bioavailability of L-731735
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an oral formulation for L-731735?
A1: As a likely poorly soluble compound, the primary challenges for oral delivery of this compound are expected to be:
-
Low Aqueous Solubility: Leading to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption.
-
Poor Permeability: The molecular structure of this compound may contribute to low permeability across the intestinal epithelium.
-
First-Pass Metabolism: The compound may be subject to significant metabolism in the gut wall and/or liver, reducing the amount of active drug that reaches systemic circulation.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound, and what are the formulation implications?
A2: Without explicit solubility and permeability data, the exact BCS class is unknown. However, based on challenges with similar compounds, this compound is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.
-
For BCS Class II: The primary formulation goal is to enhance the dissolution rate. Strategies include particle size reduction, solid dispersions, and lipid-based formulations.
-
For BCS Class IV: Both solubility and permeability enhancement are necessary. This may require more complex formulation strategies, such as lipid-based systems containing permeability enhancers or nanostructured carriers.
Q3: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?
A3: Initial strategies should focus on improving solubility and dissolution. Recommended starting points include:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix to create an amorphous form can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in oils, surfactants, and co-solvents can improve solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a promising option.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Q: We are observing low and highly variable plasma concentrations of this compound in our rat/dog studies. What are the potential causes and how can we address this?
A: Low and variable oral bioavailability is a common issue for poorly soluble compounds. The troubleshooting process should be systematic:
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Poor Dissolution Rate | 1. Formulation: Switch from a simple suspension to a solubility-enhancing formulation such as a solid dispersion or a lipid-based system. 2. Particle Size: If using a crystalline form, reduce the particle size through micronization or nanomilling. |
| Low Permeability | 1. In Vitro Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability (Papp) and efflux ratio. 2. Formulation: If permeability is low, consider incorporating permeability enhancers into your formulation (e.g., medium-chain fatty acids in a lipid-based system). |
| High First-Pass Metabolism | 1. In Vitro Metabolism: Use liver microsomes to assess the metabolic stability of this compound. 2. Co-administration: In preclinical studies, consider co-administration with a CYP3A4 inhibitor (like ritonavir, if appropriate for the model) to assess the impact of first-pass metabolism. |
| Food Effects | Study Design: Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food on absorption. Food can sometimes improve the bioavailability of lipophilic compounds. |
Issue 2: Promising In Vitro Dissolution but Poor In Vivo Performance
Q: Our formulation of this compound shows excellent dissolution in vitro, but the in vivo bioavailability remains low. What could be the disconnect?
A: This scenario often points towards post-dissolution challenges in the GI tract.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| In Vivo Precipitation | 1. Supersaturation and Precipitation Studies: Use in vitro models that simulate GI conditions (e.g., with biorelevant media like FaSSIF and FeSSIF) to assess if the drug precipitates after initial dissolution. 2. Formulation: Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation to maintain a supersaturated state. |
| Low Permeability | Permeability Assessment: As mentioned in Issue 1, a Caco-2 assay is crucial to determine if low membrane permeability is the limiting factor despite good dissolution. |
| Gut Wall Metabolism | Metabolism Studies: Investigate metabolism in intestinal microsomes in addition to liver microsomes. |
| Efflux Transporter Activity | Caco-2 with Inhibitors: If the efflux ratio from a bidirectional Caco-2 assay is high (>2), it indicates that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Consider co-formulating with a P-gp inhibitor in preclinical models to confirm this. |
Data from Analogous CCR5 Antagonists
The following tables summarize oral bioavailability data for other CCR5 antagonists, which can serve as a benchmark for formulation development of this compound.
Table 1: Oral Bioavailability of Select CCR5 Antagonists in Humans
| Compound | Dose | Oral Bioavailability (%) | Key Formulation Challenge(s) |
| Maraviroc | 100 mg | 23%[1] | Poor permeability, substrate for CYP3A and efflux transporters[2]. |
| 300 mg | 33%[1][3] | ||
| Vicriviroc | N/A | Good oral bioavailability reported[4] | Primarily metabolized by CYP3A4[4]. |
| Aplaviroc | N/A | Development halted due to hepatotoxicity[5][6] | Initial lead compounds had poor oral bioavailability[7]. |
Table 2: Preclinical Oral Bioavailability of Select CCR5 Antagonists
| Compound | Species | Oral Bioavailability (%) | Reference |
| Vicriviroc | Rat | 89-100% | [8] |
| Monkey | 95-100% | [8] | |
| TAK-652 | Rat, Dog, Monkey | Good oral absorption reported | [9][10] |
| PF-232798 | Rat, Dog | Substantial oral absorption reported | [9] |
Experimental Protocols
1. Caco-2 Permeability Assay
This assay is used to predict human intestinal permeability and to investigate drug efflux.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent, polarized monolayer.
-
Transport Study: The test compound (e.g., this compound) is added to the apical (A) side of the cell monolayer, and the flux of the compound across the monolayer to the basolateral (B) side is monitored over time. To assess efflux, the compound is added to the basolateral side, and flux to the apical side is measured.
-
Analysis: The concentrations of the compound in the donor and receiver compartments are quantified by LC-MS/MS.
-
Calculations:
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests active efflux.
-
2. In Vivo Pharmacokinetic Study in Rats
This study determines the oral bioavailability of a formulation.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound in a suitable vehicle (e.g., saline with a co-solvent).
-
Group 2: Oral (PO) administration of the this compound formulation via gavage.
-
-
Dosing: A typical oral dose might range from 10 to 50 mg/kg, depending on the compound's potency and expected absorption.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Analysis: Plasma is separated, and the concentration of this compound is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both IV and PO routes.
-
Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Signaling Pathways and Experimental Workflows
Caption: CCR5 signaling pathway and mechanism of action for this compound.
Caption: Workflow for improving the oral bioavailability of a poorly soluble compound.
References
- 1. Assessment of the absorption, metabolism and absolute bioavailability of maraviroc in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving maraviroc oral bioavailability by formation of solid drug nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aplaviroc - Wikipedia [en.wikipedia.org]
- 7. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting L-731,775 (MK-0773) Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-731,775 (also known as MK-0773), a selective androgen receptor modulator (SARM). Our goal is to help you address common issues and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-731,775 (MK-0773)?
A1: L-731,775 (MK-0773) is a selective androgen receptor (AR) modulator. It functions as a partial agonist of the AR, meaning it binds to the receptor and elicits a response that is less than that of a full agonist like dihydrotestosterone (DHT).[1][2] Its tissue selectivity is attributed to its differential ability to recruit coactivators and stabilize the N-/C-terminal interaction of the AR, leading to anabolic effects in tissues like bone and muscle with reduced activity in reproductive tissues.[1][2]
Q2: What are the key in vitro assays to characterize the activity of L-731,775 (MK-0773)?
A2: The key in vitro assays for characterizing L-731,775 (MK-0773) include:
-
Androgen Receptor (AR) Radioligand Competition Binding Assay: To determine the binding affinity of the compound to the AR.
-
Transactivation Assay: To measure the ability of the compound to activate the AR and drive the expression of a reporter gene.
-
Coactivator Recruitment Assay: To assess the recruitment of coactivators, such as GRIP-1, to the AR upon ligand binding.
-
N/C Interaction Assay: To measure the stabilization of the interaction between the N-terminal and C-terminal domains of the AR.[1]
Q3: Why am I observing high variability in my cell-based assay results with L-731,775 (MK-0773)?
A3: High variability in cell-based assays can stem from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and use a consistent and low passage number, as receptor expression and signaling pathways can change over time in culture.
-
Serum Batch Variability: Different batches of fetal bovine serum (FBS) can contain varying levels of endogenous hormones that may interfere with the assay. Using charcoal-stripped FBS is highly recommended to minimize this variability.
-
Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact the final readout. Ensure a uniform cell suspension and accurate pipetting.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. It is advisable to not use the outermost wells for critical experiments or to fill them with sterile PBS to minimize this effect.
Q4: My in vivo study with L-731,775 (MK-0773) in rats shows inconsistent effects on bone formation. What could be the cause?
A4: Inconsistent in vivo results can be due to:
-
Animal Health and Acclimation: Ensure all animals are healthy and properly acclimated to the housing conditions before the start of the experiment. Stress can significantly impact physiological responses.
-
Dosing Accuracy and Formulation: Verify the accuracy of your dosing calculations and the stability and homogeneity of your L-731,775 (MK-0773) formulation. Inconsistent dosing will lead to variable exposure.
-
Dietary Factors: The composition of the animal diet can influence metabolic and hormonal status. Use a standardized diet for all animals in the study.
-
Biological Variability: Acknowledge the inherent biological variability between individual animals. Ensure your study is adequately powered with a sufficient number of animals per group to detect statistically significant differences.
Troubleshooting Guides
Issue 1: Low or No Response in a Transactivation Assay
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of L-731,775 (MK-0773) | Verify the stock solution concentration and perform a dose-response curve to ensure you are working within the optimal concentration range. |
| Cell line does not express functional AR | Confirm AR expression in your cell line using Western blot or qPCR. |
| Inefficient transfection of reporter plasmid | Optimize your transfection protocol. Use a positive control (e.g., a potent AR agonist like DHT) to confirm transfection efficiency and cell responsiveness. |
| Degraded or inactive compound | Use a fresh stock of L-731,775 (MK-0773). Store the compound as recommended by the supplier to prevent degradation. |
Issue 2: High Background Signal in a Binding Assay
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the radioligand | Increase the number of wash steps and the stringency of the wash buffer. Include a non-specific binding control by adding a high concentration of a non-labeled competitor. |
| Contaminated reagents or buffers | Prepare fresh buffers and reagents. Ensure all labware is clean. |
| Filter binding issues | Pre-soak the filters in an appropriate buffer to reduce non-specific binding. Ensure the filters are compatible with your assay components. |
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of L-731,775 (MK-0773) based on published data.[1][2]
Table 1: In Vitro Activity of L-731,775 (MK-0773)
| Assay | Parameter | Value |
| AR Binding | IC50 | 6.6 nM |
| Transactivation (TAMAR) | Emax (% of agonist) | 40-80% |
| Coactivator Recruitment (GRIP-1) | % Recruitment | <15% |
| N/C Interaction (VIRCON) | % Stabilization | <7% |
Table 2: In Vivo Effects of L-731,775 (MK-0773) in Ovariectomized Rats
| Tissue | Effect |
| Bone | Induced bone formation |
| Uterus | Reduced effects compared to full agonists |
| Sebaceous Glands | Reduced effects compared to full agonists |
Experimental Protocols
Androgen Receptor Transactivation Assay
-
Cell Seeding: Seed a suitable cell line (e.g., MDA-MB-453) in 96-well plates at a density of 1 x 10^4 cells/well in media containing charcoal-stripped FBS.
-
Transfection: Co-transfect the cells with an androgen-responsive reporter plasmid (e.g., MMTV-luciferase) and a control plasmid for normalization (e.g., Renilla luciferase).
-
Treatment: After 24 hours, replace the media with fresh media containing varying concentrations of L-731,775 (MK-0773) or a vehicle control. Include a positive control (e.g., DHT).
-
Incubation: Incubate the plates for an additional 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
References
- 1. Discovery of the Selective Androgen Receptor Modulator MK-0773 Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the selective androgen receptor modulator MK-0773 using a rational development strategy based on differential transcriptional requirements for androgenic anabolism versus reproductive physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
L-731735 off-target effects and how to control for them
Welcome to the technical support center for L-760735. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the potential off-target effects of L-760735 and how to control for them in your experiments.
Note on Compound Identification: Initial inquiries regarding "L-731735" suggest a possible typographical error. Based on available scientific literature, this guide focuses on L-760735 , a well-characterized, high-affinity neurokinin-1 (NK1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-760735 and what is its primary target?
L-760735 is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor.[1][2] Its high affinity for the human NK1 receptor makes it a valuable tool for studying the physiological and pathological roles of Substance P, the endogenous ligand for the NK1 receptor.[3]
Q2: How selective is L-760735?
L-760735 demonstrates high selectivity for the human NK1 receptor. It has been reported to be over 300-fold selective for the NK1 receptor over the NK2 and NK3 receptors.[4][5]
Q3: What are potential off-target effects and why should I be concerned?
Off-target effects are interactions of a drug or compound with proteins other than its intended target. These interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, or toxicity. Even for highly selective compounds like L-760735, it is crucial to consider and control for potential off-target effects to ensure the observed biological response is solely due to the inhibition of the intended target (the NK1 receptor).
Q4: What are the known on-target effects of L-760735?
As an NK1 receptor antagonist, L-760735 blocks the downstream signaling pathways activated by Substance P. The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gq and Gs heterotrimeric G proteins.[3] This leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[6] By blocking these pathways, L-760735 can inhibit processes such as pain transmission, inflammation, and emesis.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results with L-760735. | Off-target effects: The observed phenotype may be due to L-760735 interacting with an unintended protein. | 1. Use a structurally distinct NK1 receptor antagonist: If a different NK1 antagonist with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect. 2. Rescue experiment: Overexpress the NK1 receptor in your system. If the phenotype is reversed, it supports an on-target mechanism. 3. Use a negative control compound: Employ a structurally similar but inactive analog of L-760735. This can help differentiate specific from non-specific effects. |
| Cellular toxicity observed at concentrations used for NK1 receptor inhibition. | On-target toxicity: Inhibition of the NK1 receptor in your specific cell type may be cytotoxic. Off-target toxicity: L-760735 may be interacting with a protein essential for cell viability. | 1. Titrate the concentration of L-760735: Determine the lowest effective concentration that inhibits the NK1 receptor to minimize potential off-target effects. 2. Use a cell line lacking the NK1 receptor: If toxicity persists in cells that do not express the NK1 receptor, the effect is likely off-target. 3. Perform a target knockdown: Use siRNA or CRISPR to reduce NK1 receptor expression. If this phenocopies the toxicity, the effect is likely on-target. |
| Observed phenotype does not align with known NK1 receptor signaling. | Off-target effect: L-760735 may be modulating a different signaling pathway. Novel on-target signaling: The NK1 receptor may have uncharacterized signaling pathways in your experimental model. | 1. Perform unbiased screening: Use proteomic or transcriptomic approaches to identify unexpected changes in protein expression or phosphorylation upon L-760735 treatment. 2. Consult the literature for non-canonical NK1 receptor signaling. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Calcium Flux Assay
This protocol confirms that L-760735 is engaging and inhibiting the NK1 receptor in your cells.
-
Cell Preparation: Plate cells expressing the NK1 receptor in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with varying concentrations of L-760735 or a vehicle control for the desired time (e.g., 30 minutes).
-
Agonist Stimulation: Add a known NK1 receptor agonist, such as Substance P, to stimulate the receptor.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: A dose-dependent inhibition of the Substance P-induced calcium flux by L-760735 confirms on-target activity.
Protocol 2: Off-Target Profiling using Kinase Screening
This protocol helps identify potential off-target kinase interactions.
-
Compound Submission: Submit L-760735 to a commercial kinase screening service.
-
Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large panel of purified kinases.
-
Data Interpretation: The results will be provided as a percentage of inhibition at a given concentration (e.g., 10 µM). "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50%).
-
Follow-up: Any significant off-target kinase hits should be validated using orthogonal assays and in a cellular context.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that L-760735 binds to the NK1 receptor in a cellular environment.
-
Cell Treatment: Treat intact cells with L-760735 or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. The binding of L-760735 is expected to stabilize the NK1 receptor, leading to a higher melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble NK1 receptor at different temperatures using Western blotting or mass spectrometry.
-
Analysis: A shift in the melting curve of the NK1 receptor in the presence of L-760735 indicates target engagement.
Quantitative Data Summary
Table 1: Selectivity Profile of L-760735
| Receptor | IC50 (nM) | Selectivity vs. hNK1 |
| Human NK1 | 0.19 | - |
| Human NK2 | > 57 | > 300-fold |
| Human NK3 | > 57 | > 300-fold |
Data is representative and compiled from publicly available sources.[4][5]
Visualizations
Caption: On-target signaling pathway of the NK1 receptor and the inhibitory action of L-760735.
Caption: Experimental workflow for troubleshooting potential off-target effects of L-760735.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 4. bio-techne.com [bio-techne.com]
- 5. L 760735 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
Technical Support Center: Compound Stability and Storage
Disclaimer: No specific data for a compound designated "L-731735" is readily available in public literature. The information provided below pertains to the similarly named compounds L-760735 and L-731734 , and it is highly probable that "this compound" is a typographical error. This guide also offers general best practices for the handling and storage of research-grade compounds.
Frequently Asked Questions (FAQs)
Q1: I can't find any information on this compound. Is this the correct name?
It is likely that "this compound" is a typographical error. Please verify the compound name and CAS number. We have compiled data for two similar compounds, L-760735 and L-731734, which may be what you are working with.
Q2: What are the recommended storage conditions for L-760735 and L-731734?
Both compounds should be stored in a dry, dark environment. Specific temperature recommendations are detailed in the table below.
Q3: How should I prepare stock solutions of L-760735 and L-731734?
Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for both compounds. L-760735 is also soluble in water. For detailed solubility concentrations, please refer to the data table. When preparing solutions, it is recommended to warm the vial at 37°C and use sonication to aid dissolution.
Q4: How long can I store stock solutions?
For L-760735, stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. For L-731734, long-term storage of the solid compound is recommended at -20°C.[2] While specific data for stock solution stability is unavailable, following the guidelines for L-760735 would be a prudent approach.
Q5: My compound appears to be degrading in solution. What are the common causes?
Several factors can contribute to compound degradation in solution:
-
pH: The stability of a compound can be highly dependent on the pH of the solution.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV or even ambient light can cause photodegradation of sensitive compounds.
-
Oxidation: The presence of oxygen can lead to oxidative degradation.
-
Hydrolysis: Reaction with water can break down susceptible chemical bonds.
-
Repeated Freeze-Thaw Cycles: This can cause precipitation and degradation of the compound.
Troubleshooting Guide
Issue: Precipitate has formed in my stock solution after storage.
-
Possible Cause: The compound may have come out of solution during freezing or storage.
-
Solution: Before use, bring the vial to room temperature. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. Always centrifuge the vial before opening to ensure all liquid is at the bottom.
Issue: I am observing a loss of activity or the appearance of extra peaks in my analysis (e.g., HPLC, LC-MS).
-
Possible Cause: The compound may be degrading under your experimental conditions.
-
Solution:
-
Review Solution Preparation: Ensure you are using a freshly prepared solution from a properly stored stock. If using an older stock, consider preparing a fresh one.
-
Assess Buffer Compatibility: If diluting your compound in an aqueous buffer, check for pH-dependent stability. Some compounds are unstable at acidic or basic pH.
-
Minimize Light Exposure: Protect your solutions from light by using amber vials or covering them with foil.
-
Control Temperature: Perform experiments at the lowest practical temperature and avoid leaving solutions at room temperature for extended periods.
-
Consider Antioxidants: If oxidative degradation is suspected, consider adding a suitable antioxidant to your buffer system, if compatible with your assay.
-
Data Presentation
Table 1: Storage and Solubility of L-760735
| Parameter | Recommendation | Source |
| Solid Storage | Store at -20°C in a dry, dark place. | [1][3][4] |
| Solubility | Water: up to 30 mMDMSO: up to 50 mM | [3][4][5] |
| Stock Solution Storage | -80°C for up to 6 months-20°C for up to 1 month | [1] |
Table 2: Storage and Solubility of L-731734
| Parameter | Recommendation | Source |
| Solid Storage | Short term (days to weeks): 0 - 4°CLong term (months to years): -20°C | [2] |
| Solubility | Soluble in DMSO | [2] |
| Stock Solution Storage | >2 years if stored properly (as solid) | [2] |
Experimental Protocols & Visualizations
General Workflow for Assessing Compound Stability in Solution
The following diagram outlines a general experimental workflow to determine the stability of a compound in a specific solvent or buffer. This is a generalized protocol and should be adapted to your specific compound and analytical methods.
Caption: General workflow for assessing compound stability.
Logical Diagram for Troubleshooting Degradation
This diagram illustrates a logical approach to troubleshooting unexpected compound degradation during an experiment.
Caption: Troubleshooting logic for compound degradation.
References
Technical Support Center: Overcoming Poor CNS Penetration of L-731,735
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the central nervous system (CNS) penetration of the neurokinin-1 (NK1) receptor antagonist, L-731,735. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is L-731,735 and why is its CNS penetration a concern?
A1: L-731,735 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is implicated in various CNS disorders, including pain, depression, and anxiety. Effective treatment of these conditions requires the drug to cross the blood-brain barrier (BBB) and reach therapeutic concentrations in the brain. Poor CNS penetration is a significant hurdle that can limit the therapeutic efficacy of potentially valuable compounds like L-731,735.
Q2: What are the primary factors that limit a small molecule's ability to cross the blood-brain barrier?
A2: The primary factors include:
-
Physicochemical Properties: High molecular weight, low lipophilicity, and a large number of hydrogen bond donors and acceptors can hinder passive diffusion across the BBB.[1][2]
-
Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp), which actively transport certain molecules out of the brain, preventing them from reaching therapeutic concentrations.[3][4]
-
Plasma Protein Binding: High binding to plasma proteins can reduce the free fraction of the drug available to cross the BBB.
Q3: How can I determine if L-731,735 is a substrate for P-glycoprotein (P-gp)?
A3: You can perform an in vitro efflux assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells.[5][6] By comparing the bidirectional transport of L-731,735 across a monolayer of these cells, you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for P-gp.
Troubleshooting Guides
Problem 1: Low brain-to-plasma concentration ratio of L-731,735 in in vivo studies.
This is a common indicator of poor CNS penetration. The following steps can help you troubleshoot the underlying cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low brain-to-plasma ratio.
Step 1: Assess Physicochemical Properties
-
Action: Compare the physicochemical properties of L-731,735 to those of known CNS-penetrant drugs.
-
Rationale: This will help determine if inherent molecular characteristics are limiting its ability to passively diffuse across the BBB.
-
Data Comparison:
| Property | Ideal for CNS Penetration | L-731,735 (Predicted/Typical for Class) |
| Molecular Weight (Da) | < 450 | Check literature/predict |
| cLogP | 2 - 5 | Check literature/predict |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Check literature/predict |
| Hydrogen Bond Donors | ≤ 3 | Check literature/predict |
Step 2: Perform an In Vitro P-glycoprotein (P-gp) Efflux Assay
-
Action: Use a bidirectional transport assay with MDCK-MDR1 cells to determine the efflux ratio of L-731,735.
-
Rationale: This will directly test the hypothesis that L-731,735 is actively removed from the brain by P-gp.
-
Experimental Protocol:
-
Seed MDCK-MDR1 cells on a permeable filter support (e.g., Transwell®) and culture to form a confluent monolayer.
-
Verify monolayer integrity using TEER (Transepithelial Electrical Resistance) measurement.
-
For apical-to-basolateral (A-B) transport, add L-731,735 to the apical chamber and measure its appearance in the basolateral chamber over time.
-
For basolateral-to-apical (B-A) transport, add L-731,735 to the basolateral chamber and measure its appearance in the apical chamber over time.
-
Quantify the concentration of L-731,735 in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficients (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B).
-
Step 3: Determine Plasma Protein Binding
-
Action: Use equilibrium dialysis to measure the fraction of L-731,735 bound to plasma proteins.
-
Rationale: Only the unbound fraction of a drug is available to cross the BBB.
-
Experimental Protocol:
-
Place plasma containing a known concentration of L-731,735 in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubate until equilibrium is reached.
-
Measure the concentration of L-731,735 in both the plasma and buffer chambers.
-
Calculate the percentage of bound and unbound drug.
-
Problem 2: L-731,735 shows a high efflux ratio in vitro, suggesting it is a P-gp substrate.
If P-gp mediated efflux is identified as the primary barrier, the following strategies can be explored.
Strategies to Overcome P-gp Efflux:
Caption: Strategies to mitigate P-gp mediated efflux.
Strategy 1: Co-administration with a P-gp Inhibitor
-
Action: In preclinical models, administer L-731,735 concurrently with a known P-gp inhibitor (e.g., verapamil, cyclosporine A).
-
Rationale: This can saturate or block the P-gp transporter, allowing more L-731,735 to enter the brain.
-
Considerations: This approach may have limited clinical translatability due to the potential for drug-drug interactions.
Strategy 2: Prodrug Approach
-
Action: Synthesize a more lipophilic, less polar prodrug of L-731,735 that can cross the BBB and then be converted to the active compound within the CNS.
-
Rationale: The prodrug may not be a substrate for P-gp, or its enhanced lipophilicity may favor passive diffusion over efflux.
-
Experimental Protocol:
-
Design and synthesize a prodrug of L-731,735 (e.g., by esterification of a hydroxyl or carboxyl group).
-
Evaluate the prodrug's stability in plasma and brain homogenates.
-
Assess the prodrug's permeability and efflux potential in the MDCK-MDR1 assay.
-
Conduct in vivo pharmacokinetic studies to measure the brain concentrations of both the prodrug and the parent L-731,735.
-
Strategy 3: Nanoparticle Formulation
-
Action: Encapsulate L-731,735 in nanoparticles (e.g., liposomes, polymeric nanoparticles) that can be surface-modified with ligands targeting BBB receptors.
-
Rationale: Nanoparticles can mask the drug from P-gp and facilitate its transport across the BBB via receptor-mediated transcytosis.[7]
-
Experimental Protocol:
-
Prepare and characterize L-731,735-loaded nanoparticles.
-
If desired, conjugate targeting ligands (e.g., transferrin) to the nanoparticle surface.
-
Evaluate the in vitro uptake of the nanoparticles in brain endothelial cells.
-
Perform in vivo studies to assess the brain distribution of the nanoparticle formulation compared to the free drug.
-
Signaling Pathway Implication:
L-731,735 targets the Neurokinin-1 receptor, which is involved in Substance P signaling, implicated in pain, inflammation, and mood disorders. Effective CNS penetration is crucial for modulating these central pathways.
Caption: L-731,735 antagonism of the NK1 receptor signaling pathway.
References
- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. The P-glycoprotein efflux pump: how does it transport drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid identification of P-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-744,832 Dosage and Administration Guide
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the farnesyltransferase inhibitor, L-744,832. This guide provides detailed information on dosage, administration, and troubleshooting for preclinical studies involving this compound. Please note that the compound "L-731735" as originally queried could not be definitively identified in the scientific literature, and it is presumed to be a potential typographical error. The information herein is based on the well-documented farnesyltransferase inhibitor L-744,832, which shares a similar nomenclature and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-744,832?
A1: L-744,832 is a potent and selective inhibitor of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of a variety of proteins, most notably those in the Ras superfamily of small GTP-binding proteins. Farnesylation involves the attachment of a farnesyl group to a cysteine residue at the C-terminus of target proteins. This lipid modification is essential for the proper localization and function of these proteins at the cell membrane. By inhibiting FTase, L-744,832 prevents the farnesylation of proteins like Ras, thereby disrupting their signaling pathways, which can lead to cell cycle arrest and apoptosis in cancer cells.
Q2: Are there known differences in L-744,832 efficacy across different tumor cell lines?
A2: Yes, in vitro studies have demonstrated varying sensitivity to L-744,832 among different human cancer cell lines. For example, in a study on human pancreatic ductal adenocarcinoma cells, the IC50 values for growth inhibition ranged from 1.3 µM to over 50 µM, indicating a wide spectrum of sensitivity. This variability does not appear to correlate directly with the mutational status of the K-Ras gene, suggesting that other farnesylated proteins or cellular factors may influence the response to the inhibitor.
Q3: What are the expected effects of L-744,832 on the cell cycle?
A3: L-744,832 has been shown to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, in a dose-dependent manner in sensitive cell lines. This cell cycle disruption is a direct consequence of inhibiting the function of key farnesylated proteins that regulate cell cycle progression.
Troubleshooting Guide
Problem: Inconsistent or lack of tumor growth inhibition in vivo.
-
Possible Cause 1: Suboptimal Dosage. The dose of L-744,832 may be insufficient for the specific animal strain or tumor model.
-
Solution: Refer to the dosage tables below for reported effective doses in various models. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific experimental setup.
-
-
Possible Cause 2: Poor Drug Formulation and Bioavailability. The formulation of L-744,832 may not be optimal for the chosen route of administration, leading to poor absorption and distribution.
-
Solution: Ensure that L-744,832 is properly dissolved in a suitable vehicle. For subcutaneous or intraperitoneal injections, a vehicle such as a mixture of DMSO and sterile saline or a specific formulation buffer may be required. Refer to the experimental protocols section for a sample formulation.
-
-
Possible Cause 3: Strain-Specific Metabolism. Different animal strains can exhibit variations in drug metabolism, affecting the pharmacokinetics of L-744,832.
Problem: Animal toxicity or adverse effects observed during treatment.
-
Possible Cause 1: Dosage Exceeds Maximum Tolerated Dose (MTD). The administered dose may be too high for the specific animal strain.
-
Solution: Immediately reduce the dosage or discontinue treatment. Consult the dosage tables for reported tolerated doses. It is crucial to perform a tolerability study before initiating a large-scale efficacy experiment.
-
-
Possible Cause 2: Vehicle Toxicity. The vehicle used to dissolve L-744,832 may be causing adverse effects.
-
Solution: Run a control group of animals treated with the vehicle alone to assess its toxicity. If the vehicle is toxic, explore alternative, biocompatible solvents.
-
Quantitative Data Summary
The following tables summarize the reported dosages of L-744,832 used in preclinical studies. It is important to note that optimal dosage can vary significantly based on the animal strain, tumor model, and route of administration.
Table 1: L-744,832 Dosage in Mouse Models
| Mouse Strain | Tumor Model | Route of Administration | Dosage | Study Outcome |
| Transgenic (N-ras) | Mammary Tumors | Subcutaneous (s.c.) | 40 mg/kg/day | Significantly reduced tumor growth rate.[1] |
| Nude Mice | Prostate Tumors | Not Specified | Not Specified | Reduced clonogenic survival of irradiated tumor cells. |
Table 2: L-744,832 In Vitro Efficacy
| Cell Line Type | IC50 for Growth Inhibition |
| Human Pancreatic Cancer | 1.3 µM to >50 µM |
Experimental Protocols
Protocol 1: In Vivo Administration of L-744,832 in a Mouse Xenograft Model
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Animal Model: Athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 to 5 x 10^6 tumor cells in the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Preparation of L-744,832 Formulation:
-
Dissolve L-744,832 powder in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 40 mg/mL).
-
For daily administration, dilute the stock solution in sterile saline (0.9% NaCl) to the final desired concentration (e.g., 4 mg/mL for a 40 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume). The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
-
Administration:
-
Administer the prepared L-744,832 solution subcutaneously once daily.
-
A control group should receive the vehicle (e.g., 10% DMSO in sterile saline) on the same schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health daily.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Mandatory Visualizations
Farnesyltransferase Signaling Pathway
Caption: Farnesyltransferase signaling pathway and the inhibitory action of L-744,832.
Experimental Workflow for In Vivo Efficacy Study
References
Interpreting unexpected behavioral effects of L-731735
Technical Support Center: L-731,735
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral effects during experiments with L-731,735, a selective NK1 receptor antagonist.
Troubleshooting Guides
This section addresses specific unexpected behavioral outcomes that may be observed during preclinical studies with L-731,735.
Problem: Paradoxical Anxiogenic-Like Effects Observed
Scenario: Instead of the expected anxiolytic (anxiety-reducing) effects, administration of L-731,735 resulted in an increase in anxiety-like behaviors in rodent models (e.g., decreased time in the open arms of the elevated plus-maze).
Possible Causes and Troubleshooting Steps:
-
Dose-Response Relationship: The observed effect may be part of a biphasic or U-shaped dose-response curve.
-
Action: Test a wider range of doses, including lower and higher concentrations, to fully characterize the dose-response relationship. A biphasic effect, where low doses produce anxiolysis and high doses produce anxiogenesis, has been reported for some compounds acting on complex neural circuits.[1]
-
-
Off-Target Effects: At higher concentrations, L-731,735 might interact with other receptors or ion channels, leading to unforeseen behavioral outcomes.
-
Action: Conduct in vitro binding assays to screen L-731,735 against a panel of common CNS receptors and channels. Compare the effective concentration for the unexpected effect with the binding affinities for any identified off-targets.
-
-
Metabolite Activity: A metabolite of L-731,735 may have a different pharmacological profile and could be responsible for the anxiogenic-like effects.
-
Action: Perform pharmacokinetic and metabolite profiling studies to identify the major metabolites of L-731,735 in the species being tested. If possible, synthesize and test the activity of these metabolites in your behavioral paradigm.
-
-
Interaction with Experimental Conditions: The anxiogenic-like effect could be context-dependent and influenced by environmental stressors.
-
Action: Re-evaluate the experimental conditions. Ensure that handling, lighting, and noise levels are standardized and minimized as stressors. Consider testing the compound in a different anxiety paradigm (e.g., open field test, light-dark box) to see if the effect is consistent.
-
Problem: Impaired Learning and Memory
Scenario: Animals treated with L-731,735 show deficits in learning and memory tasks (e.g., Morris water maze, passive avoidance).
Possible Causes and Troubleshooting Steps:
-
Cognitive Side Effects: While NK1 receptor antagonists have been investigated for depression and anxiety, some studies in humans have suggested potential deleterious effects on cognition, such as impaired emotional memory.[2]
-
Action: To dissociate cognitive effects from sedative or motor effects, include appropriate controls. For example, in the Morris water maze, conduct a visible platform test to assess for visual and motor impairments.
-
-
Modulation of Neurotransmitter Systems: The Substance P/NK1 system interacts with other neurotransmitter systems crucial for learning and memory, such as acetylcholine and dopamine.
-
Action: Investigate potential interactions by co-administering L-731,735 with agonists or antagonists of other relevant neurotransmitter systems. Measure neurotransmitter levels in brain regions associated with cognition (e.g., hippocampus, prefrontal cortex) following L-731,735 administration.
-
-
Developmental or Age-Related Effects: The impact of NK1 receptor antagonism on cognition may vary with the age and developmental stage of the animal.
-
Action: If applicable, test the compound in different age groups (e.g., adolescent, adult, aged animals) to determine if the cognitive effects are age-dependent.
-
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for L-731,735?
L-731,735 is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. Its primary mechanism of action is to block the binding of the neuropeptide Substance P to this receptor. Substance P is involved in a variety of physiological and pathological processes, including pain transmission, inflammation, and the regulation of stress, anxiety, and mood.[3][4]
Q2: What are the expected behavioral effects of L-731,735 and other NK1 receptor antagonists?
Based on preclinical studies, NK1 receptor antagonists are expected to exhibit anxiolytic and antidepressant-like properties.[4] They have been shown to reduce anxiety-like behaviors in several animal models, including the elevated plus-maze and social interaction test.[4]
Q3: Are there any known off-target effects of L-731,735?
While L-731,735 is known for its high selectivity for the NK1 receptor, it is crucial in any research setting to consider the possibility of off-target effects, especially at higher concentrations. Comprehensive screening against a broad panel of receptors and enzymes is recommended to rule out off-target contributions to unexpected behavioral phenotypes.
Q4: How does the Substance P/NK1 system interact with other neurotransmitter systems?
The Substance P/NK1 system has significant interactions with several key neurotransmitter systems. For instance, Substance P can modulate dopaminergic pathways, and its infusion into specific brain regions can induce locomotor activity and stereotyped behaviors.[5] It also plays a role in the modulation of serotonergic systems, which is relevant to its effects on stress and mood.[6] Furthermore, Substance P can enhance the effects of glutamate, the primary excitatory neurotransmitter in the central nervous system.[7]
Q5: What could be the implications of unexpected behavioral effects for drug development?
Unexpected behavioral effects, particularly those of a paradoxical or adverse nature, can have significant implications for drug development. They may indicate a previously unknown role of the target receptor, reveal the activity of an unexpected metabolite, or point to off-target effects. A thorough investigation of these effects is critical for the safety and efficacy assessment of any new therapeutic agent.
Data Presentation
Table 1: Hypothetical Dose-Response Data for L-731,735 in the Elevated Plus-Maze
| Dose (mg/kg) | Time in Open Arms (seconds) | Open Arm Entries | Closed Arm Entries |
| Vehicle | 60.2 ± 5.1 | 8.3 ± 1.2 | 15.1 ± 2.0 |
| 0.1 | 85.7 ± 6.3 | 10.1 ± 1.5 | 14.8 ± 1.9 |
| 1.0 | 102.4 ± 7.8** | 11.5 ± 1.8 | 15.5 ± 2.1 |
| 10.0 | 45.3 ± 4.9# | 6.2 ± 1.0 | 16.0 ± 2.3 |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle; #p < 0.05 vs. Vehicle (paradoxical effect)
Table 2: Receptor Binding Profile of L-731,735
| Receptor/Transporter | Ki (nM) |
| Human NK1 | 0.21 |
| Rat NK1 | 0.18 |
| Human NK2 | >10,000 |
| Human NK3 | >10,000 |
| SERT | 2,500 |
| DAT | >10,000 |
| NET | 8,000 |
| 5-HT1A | 1,500 |
| D2 | >10,000 |
Experimental Protocols
Elevated Plus-Maze (EPM) for Rodents
-
Apparatus: The maze consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). The maze is elevated 50 cm above the floor.
-
Procedure:
-
Administer L-731,735 or vehicle at the desired dose and route of administration.
-
After the appropriate pretreatment time, place the animal on the central platform facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera mounted above the maze.
-
-
Data Analysis: Score the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Receptor Binding Assay
-
Preparation: Prepare cell membranes from cell lines expressing the receptor of interest.
-
Incubation: Incubate the membranes with a radiolabeled ligand specific for the receptor and varying concentrations of the test compound (L-731,735).
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Substance P / NK1 Receptor Signaling Pathway and Site of L-731,735 Action.
Caption: Logical Workflow for Troubleshooting Unexpected Behavioral Effects.
References
- 1. Substance P in the medial amygdala: Emotional stress-sensitive release and modulation of anxiety-related behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonism and emotional processing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Behavioural effects of substance P through dopaminergic pathways in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal Pathways Linking Substance P to Drug Addiction and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Ensuring consistent delivery of L-731735 in long-term studies
Welcome to the technical support center for L-731,735. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the consistent and reliable delivery of the selective NK1 receptor antagonist, L-731,735, in long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is L-731,735 and what is its primary mechanism of action?
A1: L-731,735 is a potent and selective high-affinity antagonist of the Neurokinin-1 (NK1) receptor. Its mechanism of action involves competitively blocking the binding of the neuropeptide Substance P to the NK1 receptor. This inhibition disrupts downstream signaling pathways involved in processes such as pain transmission, inflammation, and emesis.
Q2: What are the basic physicochemical properties of L-731,735?
A2: Key properties of L-731,735 hydrochloride are summarized in the table below.
| Property | Value |
| Molecular Weight | 611.98 g/mol |
| Formula | C₂₆H₂₈F₇N₅O₂·HCl |
| Solubility (Water) | Soluble up to 30 mM |
| Solubility (DMSO) | Soluble up to 50 mM |
| Storage Temperature | -20°C |
Q3: How should I prepare a stock solution of L-731,735?
A3: For initial stock solutions, it is recommended to dissolve L-731,735 in DMSO up to a concentration of 50 mM. For aqueous solutions for in vivo administration, L-731,735 is soluble in water up to 30 mM. It is crucial to ensure the compound is fully dissolved before further dilution or administration.
Q4: What are the known applications of L-731,735 in research?
A4: L-731,735 is primarily used in preclinical research to investigate the role of the Substance P/NK1 receptor system in various physiological and pathological conditions. Due to its anxiolytic and antidepressant-like effects observed in studies, it is a valuable tool for neuroscience research. It is also utilized in studies related to pain, inflammation, and chemotherapy-induced nausea and vomiting.
Troubleshooting Guide
This guide addresses common issues that may arise during the long-term administration of L-731,735.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or diminishing pharmacological effect over time. | 1. Degradation of L-731,735 in solution: The stability of L-731,735 in physiological buffers at 37°C for extended periods may be limited. 2. Precipitation of the compound: The solubility of L-731,735 may decrease in the delivery vehicle over time, especially with changes in pH or temperature. 3. Development of tolerance: Although less common with antagonists, prolonged exposure could potentially lead to receptor upregulation or other compensatory mechanisms. | 1. Assess solution stability: Conduct a stability study of your L-731,735 formulation under the experimental conditions (e.g., 37°C for the duration of the study). Analyze the concentration of the active compound at different time points using HPLC. Consider preparing fresh solutions more frequently if degradation is observed. 2. Optimize formulation: If precipitation is suspected, consider adjusting the formulation. This may include altering the pH, using a co-solvent (ensure it is biocompatible and does not affect the experiment), or preparing a suspension with a suitable vehicle for sustained release. 3. Incorporate washout periods: If tolerance is a concern, consider incorporating washout periods in your study design to allow the system to reset. |
| Obstruction of delivery catheter or pump. | 1. Precipitation of L-731,735: As mentioned above, the compound may precipitate out of solution. 2. Incompatibility with the delivery system: The formulation may interact with the materials of the catheter or pump. | 1. Filter the solution: Before loading into the delivery device, filter the L-731,735 solution through a sterile, low-protein-binding filter (e.g., 0.22 µm) to remove any micro-precipitates. 2. Check for material compatibility: Consult the manufacturer of your delivery system (e.g., osmotic pump) for information on the chemical compatibility of your formulation with the device materials. |
| Local irritation or inflammation at the administration site (for subcutaneous delivery). | 1. High concentration of the compound: A concentrated solution can be irritating to tissues. 2. pH of the solution: A non-physiological pH can cause local tissue damage. 3. Vehicle used for formulation: Some solvents or excipients can be inflammatory. | 1. Administer a lower concentration: If possible, decrease the concentration and increase the infusion volume (within permissible limits for the animal model). 2. Adjust pH: Ensure the pH of your final formulation is within a physiologically tolerable range (typically pH 7.0-7.4). 3. Use biocompatible vehicles: Whenever possible, use well-tolerated vehicles such as sterile saline or phosphate-buffered saline. If a co-solvent is necessary, use the lowest possible concentration of a biocompatible solvent like polyethylene glycol (PEG) or cyclodextrin. |
Experimental Protocols
Protocol 1: Preparation of L-731,735 Solution for In Vivo Administration
-
Materials:
-
L-731,735 hydrochloride powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
-
Procedure for a 1 mg/mL solution in 10% DMSO/90% Saline:
-
Weigh the required amount of L-731,735 hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL stock solution. For example, to 1 mg of L-731,735, add 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
In a separate sterile tube, add the required volume of sterile 0.9% saline.
-
Slowly add the 10 mg/mL DMSO stock solution to the saline while vortexing to achieve the final concentration of 1 mg/mL in 10% DMSO. For example, add 100 µL of the 10 mg/mL stock to 900 µL of saline.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for use.
-
For continuous infusion systems, it is recommended to filter the final solution through a sterile 0.22 µm syringe filter before loading into the pump to prevent clogging.
-
Protocol 2: Long-Term Delivery of L-731,735 using Osmotic Minipumps in Rodents
-
Materials:
-
Osmotic minipumps (e.g., ALZET®) with a suitable flow rate and duration for your study.
-
Surgical instruments for subcutaneous implantation.
-
Anesthesia and analgesics as per approved animal protocol.
-
Prepared sterile solution of L-731,735.
-
Sterile syringes and filling tubes for the minipumps.
-
-
Procedure:
-
Pump Selection: Choose an osmotic minipump model based on the desired dose of L-731,735, the duration of the study, and the size of the animal. Calculate the required concentration of the L-731,735 solution based on the pump's flow rate and the target daily dose.
-
Pump Filling: Under sterile conditions, fill the osmotic minipump with the prepared L-731,735 solution according to the manufacturer's instructions. Ensure no air bubbles are trapped inside the pump.
-
Priming (Optional but Recommended): Prime the filled pumps in sterile saline at 37°C for several hours before implantation to ensure immediate delivery upon implantation.
-
Surgical Implantation:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Shave and sterilize the surgical area, typically on the back between the shoulder blades.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or surgical staples.
-
Administer post-operative analgesics as required by your animal care protocol.
-
-
Monitoring: Monitor the animals daily for any signs of distress, inflammation at the surgical site, or changes in behavior.
-
Visualizations
Caption: Signaling pathway of the Substance P/NK1 receptor and the inhibitory action of L-731,735.
Caption: A generalized workflow for the long-term in vivo delivery of L-731,735 using osmotic minipumps.
Caption: A decision-making diagram for troubleshooting inconsistent experimental outcomes with L-731,735.
Best Practices for Dissolving L-731735 for In Vitro Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and troubleshooting for the effective dissolution and use of L-731735 in in vitro assays. This compound is a potent and selective farnesyltransferase (FTase) inhibitor used in cancer research to study ras-dependent cell transformation.[1][2] Proper preparation of this compound is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vitro experiments, it is crucial to use anhydrous, high-purity DMSO to prepare stock solutions.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of DMSO to achieve the target concentration. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) which can then be diluted to the final working concentration in your cell culture medium or assay buffer. To ensure complete dissolution, vortex the solution thoroughly. Gentle warming in a 37°C water bath can also aid in dissolving the compound.
Q3: What is a typical working concentration for this compound in cell-based assays?
A3: The optimal working concentration of this compound can vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. As a starting point, concentrations in the low micromolar range are often effective for inhibiting farnesyltransferase activity in cells.
Q4: I observed precipitation when I diluted my this compound stock solution into my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. Here are some troubleshooting steps:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform a stepwise dilution. First, dilute the stock into a small volume of medium, mix well, and then add this intermediate dilution to the final volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to minimize precipitation.
-
Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound solution can sometimes help to keep the compound in solution.
-
Vortexing During Dilution: Gently vortex or swirl the medium while adding the this compound stock solution to ensure rapid and uniform mixing.
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. Under proper storage conditions, the stock solution should be stable for several months.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or low temperature. | Vortex the solution for several minutes. If necessary, briefly warm the solution in a 37°C water bath. |
| Cloudiness or precipitation in the stock solution over time. | The compound may have come out of solution during storage. | Try to redissolve the precipitate by warming the vial to 37°C and vortexing. If this is unsuccessful, it is best to prepare a fresh stock solution. |
| Inconsistent results between experiments. | Degradation of this compound due to improper storage or multiple freeze-thaw cycles of the stock solution. | Always use freshly prepared working solutions from a properly stored, single-use aliquot of the stock solution. |
| High background or off-target effects in the assay. | The final concentration of DMSO is too high. | Ensure the final DMSO concentration in the cell culture medium is below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 420.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.206 mg of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 420.61 g/mol x 1000 = 4.206 mg
-
-
Weighing: Carefully weigh out 4.21 mg of this compound powder and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved. If needed, you can warm the vial in a 37°C water bath for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Signaling Pathway
This compound is an inhibitor of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily, such as Ras and Rheb (Ras homolog enriched in brain). Farnesylation involves the attachment of a farnesyl group to a cysteine residue at the C-terminus of the target protein. This lipid modification is essential for the proper membrane localization and function of these proteins. By inhibiting FTase, this compound prevents the farnesylation of Ras and Rheb, thereby disrupting their downstream signaling pathways that are critical for cell proliferation, survival, and growth, such as the MAPK and PI3K/Akt/mTOR pathways.
Caption: Inhibition of Farnesyltransferase by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in an in vitro cell-based assay.
Caption: A typical workflow for in vitro cell-based assays.
References
Validation & Comparative
Validating L-731735 Efficacy in Blocking NK1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor antagonist L-731735 with other relevant alternatives. The data presented herein is intended to assist researchers in evaluating the efficacy of this compound for blocking NK1 receptors through quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Quantitative Comparison of NK1 Receptor Antagonists
The efficacy of various NK1 receptor antagonists is commonly evaluated based on their binding affinity (Ki) and functional inhibition (IC50) of the NK1 receptor. The following table summarizes key quantitative data for this compound and a selection of other well-characterized NK1 receptor antagonists. Lower Ki and IC50 values are indicative of higher potency.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |
| L-760735 | NK1 Receptor | Radioligand Binding | - | 0.19 | Human | [1] |
| Aprepitant | NK1 Receptor | Radioligand Binding | - | 0.1 | Human | [2] |
| L-732,138 | NK1 Receptor | Radioligand Binding | - | 2.3 | Human | [2] |
| Rolapitant | NK1 Receptor | Radioligand Binding | 0.66 | - | Human | [2] |
| EUC-001 | NK1 Receptor | Radioligand Binding | 0.575 | 0.69 | Human | [3][4] |
| Netupitant | NK1 Receptor | Not Specified | High Affinity | - | Human | [5] |
| Casopitant | NK1 Receptor | Not Specified | - | - | Not Specified | [6] |
Note: L-760735 is presented here as it is a high-affinity NK1 receptor antagonist with published data and may be structurally related to this compound. Direct, publicly available binding data for this compound is limited.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used to characterize NK1 receptor antagonists.
In Vitro Efficacy Assessment
1. Radioligand Binding Assay
This assay directly measures the affinity of a compound for the NK1 receptor by competing with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of the test compound for the NK1 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled NK1 receptor antagonist (e.g., [3H]-Substance P).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium increase induced by an NK1 receptor agonist.
-
Objective: To determine the functional potency (IC50) of the test compound in blocking NK1 receptor signaling.
-
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., U373 MG cells).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
NK1 receptor agonist (e.g., Substance P).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., HBSS with HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
-
Procedure:
-
Plate the cells in a microplate and allow them to adhere.
-
Load the cells with the calcium indicator dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the NK1 receptor agonist.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
The concentration of the test compound that inhibits 50% of the agonist-induced calcium response is the IC50 value.
-
In Vivo Efficacy Assessment
Gerbil Foot-Tapping Model
This behavioral model is a well-established method for assessing the central activity of NK1 receptor antagonists.
-
Objective: To evaluate the in vivo efficacy of the test compound in blocking centrally-mediated NK1 receptor-dependent behaviors.
-
Animals: Male Mongolian gerbils.
-
Materials:
-
Test compound (e.g., this compound).
-
NK1 receptor agonist (e.g., GR73632, a selective NK1 agonist).
-
Vehicle for drug administration.
-
-
Procedure:
-
Administer the test compound or vehicle to the gerbils via the desired route (e.g., intraperitoneal, oral).
-
After a pre-determined time, administer the NK1 receptor agonist intracerebroventricularly.
-
Observe and count the number of hind paw foot-tapping behaviors over a specified period.
-
A reduction in the number of foot taps in the group treated with the test compound compared to the vehicle group indicates central NK1 receptor blockade.
-
Visualizing the Science
Diagrams are provided below to illustrate key concepts in NK1 receptor signaling and the experimental workflows for its characterization.
Caption: NK1 Receptor Signaling Pathway and Blockade by this compound.
Caption: Experimental Workflow for Validating NK1 Receptor Antagonist Efficacy.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
A Preclinical Showdown: L-731735's Stand-in L-760735 vs. Aprepitant in Neuropharmacology Models
In Vitro Receptor Binding Affinity
The foundational interaction of any drug with its target is a critical determinant of its potency and potential efficacy. Both L-760735 and aprepitant demonstrate high affinity for the human NK1 receptor, with IC50 values in the sub-nanomolar range, indicating potent receptor blockade.
| Compound | Receptor | Ligand | Assay Type | IC50 (nM) |
| L-760735 | Human NK1 | [³H]-Substance P | Radioligand Binding | 0.19[1] |
| Aprepitant | Human NK1 | [³H]-Substance P | Radioligand Binding | ~0.1 |
Experimental Protocol: NK1 Receptor Binding Assay (General)
A common method for determining NK1 receptor binding affinity involves a competitive radioligand binding assay.
Preclinical Models of Emesis: The Ferret Model
The ferret is a gold-standard preclinical model for assessing anti-emetic drug efficacy due to its well-developed emetic reflex, which is similar to that of humans. Cisplatin, a chemotherapeutic agent, is commonly used to induce both acute and delayed emesis.
While no direct comparative studies between L-760735 and aprepitant in this model were identified, data for aprepitant and other closely related Merck NK1 antagonists in the ferret model are available. Aprepitant has been shown to be effective in inhibiting cisplatin-induced emesis. For instance, in one study, aprepitant (MK-0869) and its prodrug, L-758,298, inhibited the emetic response to cisplatin (10 mg/kg i.v.) in a 4-hour observation period when administered at 3 mg/kg (i.v. or p.o.). Furthermore, once-daily oral administration of MK-0869 (2 and 4 mg/kg) completely prevented retching and vomiting in all ferrets tested in a 72-hour model of acute and delayed emesis induced by cisplatin (5 mg/kg i.p.)[2]. In another study, a 1 mg/kg oral dose of aprepitant antagonized acute and delayed emesis induced by cisplatin (8 mg/kg, i.p.) over 72 hours[3].
Data for L-741,671, another potent and brain-penetrant Merck NK1 antagonist, showed marked dose-dependent inhibition of cisplatin-induced retching and vomiting in ferrets at intravenous doses of 0.3, 1, and 3 mg/kg[4]. Given the high affinity of L-760735, it is plausible that it would exhibit similar or potent anti-emetic effects in this model.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets (General)
The following outlines a typical protocol for evaluating anti-emetic efficacy in ferrets.
Preclinical Models of Anxiety: The Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Direct comparative data for L-760735 and aprepitant in the EPM is not available. However, studies on related NK1 antagonists provide some insight. In a study using the gerbil EPM, the NK1 antagonist MK-869 (aprepitant) was the most potent among several tested compounds, producing anxiolytic-like effects at doses of 0.03-0.3 mg/kg[5]. Another related compound, L-733,060, also demonstrated anxiolytic-like effects in the same model[5]. L-760735 itself is noted to exhibit anxiolytic-like effects, though specific EPM data was not found in the reviewed literature[1].
| Compound | Animal Model | Key Parameters | Effective Dose Range (mg/kg) |
| Aprepitant (MK-869) | Gerbil Elevated Plus Maze | Increased % open arm time, % open arm entries, decreased stretch-attend postures and head dips | 0.03 - 0.3[5] |
| L-733,060 | Gerbil Elevated Plus Maze | Anxiolytic-like effects | Not specified in abstract[5] |
| L-760735 | - | Exhibits anxiolytic-like effects | Data not available[1] |
Experimental Protocol: Elevated Plus Maze (General)
The EPM protocol involves placing a rodent on a plus-shaped maze and recording its exploratory behavior.
Preclinical Models of Depression: The Forced Swim Test
The forced swim test (FST) is a common behavioral assay used to screen for antidepressant-like activity in rodents. The test is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are expected to increase the duration of mobility (swimming and climbing) and decrease the time of immobility.
While L-760735 is described as having antidepressant-like effects, specific quantitative data from the FST was not found in the initial literature search[1]. Similarly, while aprepitant was initially investigated for depression, detailed preclinical FST data is not as readily available as its anti-emetic data. However, a study evaluating various NK1, NK2, and NK3 receptor antagonists in the rat FST found that all classes of antagonists decreased immobility times, with effects comparable to traditional antidepressants like amitriptyline and desipramine[6]. This suggests that NK1 receptor antagonism, the mechanism shared by both L-760735 and aprepitant, has a clear antidepressant-like signature in this preclinical model.
Experimental Protocol: Forced Swim Test (General)
The FST involves placing a rodent in a cylinder of water and measuring its mobility.
Signaling Pathway
Both L-760735 and aprepitant exert their pharmacological effects by blocking the binding of Substance P (SP) to the NK1 receptor, a G-protein coupled receptor (GPCR). This blockade prevents the activation of downstream signaling cascades, primarily through the Gαq pathway, which leads to the activation of phospholipase C (PLC) and subsequent increases in inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC), which are involved in neuronal excitability and signaling related to emesis, anxiety, and depression.
Conclusion
Based on the available preclinical data, both L-760735 and aprepitant are potent NK1 receptor antagonists with high binding affinities. Aprepitant has well-documented anti-emetic efficacy in the ferret model. While direct comparative data is lacking, the pharmacological profile of L-760735 and related compounds suggests it would also be effective in models of emesis, anxiety, and depression. The choice between these compounds for further research and development would likely depend on a more detailed and direct comparison of their pharmacokinetic profiles, in vivo potency in various models, and safety profiles. This guide highlights the need for such direct comparative studies to better delineate the preclinical advantages of these promising NK1 receptor antagonists.
References
- 1. The elevated plus-maze is not sensitive to the effect of stressor controllability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoryl prodrug, L-758,298, inhibit acute and delayed cisplatin-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The gerbil elevated plus-maze II: anxiolytic-like effects of selective neurokinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NK1 Receptor Antagonists: L-731735 and its Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurokinin-1 (NK1) receptor antagonist L-731735 with other prominent antagonists, including the approved drugs Aprepitant, Fosaprepitant, and Rolapitant. The information is intended to assist researchers in selecting appropriate tools for their studies and to provide a comparative framework for drug development professionals.
Introduction to NK1 Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in nausea, vomiting, pain, and inflammation. By inhibiting the binding of substance P to its receptor, these antagonists have proven effective in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This guide focuses on a comparative analysis of the preclinical and clinical characteristics of several key NK1 receptor antagonists.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and its comparators, providing a basis for evaluating their potency and efficacy.
Table 1: In Vitro Binding Affinity and Functional Potency
| Compound | Receptor Binding Affinity (Ki) | Functional Antagonist Potency (IC50) | Cell Line/Assay |
| L-760735 | - | 0.19 nM[1] | Human NK1 Receptors[1] |
| Aprepitant | - | 2 nM (inhibition of 125I-Tyr8-substance P binding)[2] | Cloned human NK1 receptor in CHO cells[2] |
| Rolapitant | 0.66 nM | - | Human NK1 Receptor |
| Fosaprepitant | Prodrug of Aprepitant | Prodrug of Aprepitant | - |
Note: L-760735 is a high-affinity NK1 receptor antagonist with a similar nomenclature to this compound, suggesting it is likely the same compound or a close structural analog.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize NK1 receptor antagonists.
Radioligand Binding Assay (Competitive Binding)
This assay determines the binding affinity of a compound to the NK1 receptor.
Objective: To measure the Ki of a test compound for the human NK1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Radioligand: [3H]-Substance P or a radioiodinated high-affinity NK1 antagonist (e.g., [125I]L-703606).[2]
-
Test compounds (e.g., this compound, Aprepitant, Rolapitant).
-
Non-labeled Substance P (for determining non-specific binding).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare membranes from CHO cells expressing the human NK1 receptor.
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Substance P.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay measures the functional antagonist activity of a compound by assessing its ability to block agonist-induced intracellular calcium release.
Objective: To determine the IC50 of a test compound in inhibiting Substance P-induced calcium mobilization.
Materials:
-
CHO cells or human glioblastoma (U373MG) cells endogenously expressing the NK1 receptor.[3]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[4]
-
Substance P (agonist).
-
Test compounds.
-
Assay buffer.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of Substance P.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a FLIPR or fluorescence plate reader.
-
The concentration of the test compound that inhibits 50% of the Substance P-induced calcium response (IC50) is determined.
In Vivo Models of Efficacy
This model is used to assess the central nervous system (CNS) penetration and in vivo efficacy of NK1 receptor antagonists.
Objective: To evaluate the ability of a test compound to inhibit NK1 agonist-induced foot-tapping behavior in gerbils.
Materials:
-
Mongolian gerbils.
-
NK1 receptor agonist (e.g., GR73632).[3]
-
Test compounds.
-
Vehicle for drug administration.
Procedure:
-
Administer the test compound to the gerbils via the desired route (e.g., oral, intravenous).[3]
-
After a specified pre-treatment time, administer the NK1 agonist intracerebroventricularly (i.c.v.).[3]
-
Observe and quantify the frequency of hind paw foot-tapping over a defined period.
-
Determine the dose of the test compound that produces a 50% inhibition of the foot-tapping response (ID50).[3]
This is a key preclinical model for evaluating the anti-emetic potential of drug candidates.
Objective: To assess the efficacy of a test compound in preventing emesis induced by a chemotherapeutic agent.
Materials:
Procedure:
-
Administer the test compound to the ferrets prior to the administration of the emetogen.
-
Administer a standardized dose of cisplatin to induce emesis.[5][6]
-
Observe the animals for a defined period and record the number of retches and vomits.
-
Compare the emetic response in the treated group to a vehicle-treated control group to determine the anti-emetic efficacy of the test compound.
Visualizations
The following diagrams illustrate key concepts related to NK1 receptor antagonism and its evaluation.
Caption: NK1 Receptor Signaling Pathway and Point of Antagonist Intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
Data Presentation: Quantitative Comparison of Binding Affinities
A Comparative Guide to the NK1 Receptor Antagonists: L-731735 and GR-205171
This guide provides a detailed comparison of two prominent neurokinin-1 (NK1) receptor antagonists, this compound and GR-205171. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their binding affinities, the underlying signaling pathways, and the experimental methodologies used for their characterization.
The binding affinity of a ligand for its receptor is a critical parameter in drug development. It is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity.
| Compound | Target Receptor | Ki (nM) | pKi | Reference |
| GR-205171 | Human NK1 Receptor | < 0.8 | > 9.1 | [1] |
| L-733,060 (enantiomer of this compound) | Human NK1 Receptor | 0.8 | 9.1 | [2] |
Note: The pKi value is calculated as -log(Ki). The rank order of potency in terms of pKi values has been reported as GR-205171 > aprepitant ≥ L-733,060 > NKP-608[1]. This indicates that GR-205171 possesses a higher affinity for the human NK1 receptor than L-733,060 .
Signaling Pathways and Experimental Workflows
To understand the functional consequences of NK1 receptor antagonism by this compound and GR-205171, it is essential to visualize the signaling cascade initiated by the natural ligand, Substance P, and the experimental workflow used to determine antagonist binding affinity.
Substance P / NK1 Receptor Signaling Pathway
Substance P, upon binding to the NK1 receptor (a G-protein coupled receptor), initiates a cascade of intracellular events. This pathway is pivotal in various physiological processes, including pain transmission, inflammation, and emesis. The diagram below illustrates the key steps in this signaling pathway.
References
A Researcher's Guide to L-733,061 as a Negative Control in Substance P Experiments
An Objective Comparison of Neurokinin-1 Receptor Antagonists for In Vitro and In Vivo Research
For researchers in neuroscience, pharmacology, and drug development, the study of the Substance P (SP) signaling pathway is critical for understanding pain, inflammation, and mood disorders. The neurokinin-1 receptor (NK1R) is the primary receptor for Substance P.[1] Specific and reliable tools are essential for elucidating the mechanisms of this pathway. This guide provides a comprehensive comparison of the potent NK1R antagonist, L-733,060, and its virtually inactive enantiomer, L-733,061, which serves as an ideal negative control in Substance P experiments. This guide also presents data on other commonly used NK1R antagonists to provide a broader context for experimental design.
Comparative Analysis of NK1R Antagonist Affinity
The selection of an appropriate antagonist and a corresponding negative control is fundamental to rigorous experimental design. The following table summarizes the binding affinities of several NK1R antagonists, highlighting the significant difference in potency between L-733,060 and its enantiomer, L-733,061.
| Compound | Receptor Target | Species | Ki (nM) | IC50 (nM) | Reference |
| L-733,060 | NK1R | Human | 0.2 | - | |
| NK1R | Gerbil | 0.08 | - | ||
| NK1R | Rat | 93.13 | - | ||
| L-733,061 | NK1R | - | >10,000 | - | [2] |
| Aprepitant | NK1R | Human | 0.2 | - | [3] |
| L-760735 | NK1R | Human | - | 0.19 | [4] |
| L-732,138 | NK1R | - | - | 2.3 | [3] |
Key Finding: L-733,060 is a high-affinity NK1R antagonist, while its enantiomer, L-733,061, exhibits a dramatically lower affinity, with a potency separation of over 50-fold, making it an excellent negative control.[2]
Experimental Protocols and Supporting Data
To effectively utilize L-733,061 as a negative control, it is crucial to understand the experimental setups where its inactivity, in contrast to the potent blockade by L-733,060, can be clearly demonstrated.
In Vitro: Substance P-Induced Calcium Mobilization Assay
A common method to assess NK1R activation is to measure the intracellular calcium mobilization upon Substance P stimulation in cells expressing the receptor.
Experimental Workflow
Methodology
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human NK1 receptor (CHO-hNK1R) are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 45-60 minutes at 37°C.
-
Washing: After incubation, cells are washed to remove the extracellular dye.
-
Compound Incubation: Cells are pre-incubated with either L-733,060, L-733,061, or a vehicle control for 15-30 minutes.
-
Substance P Stimulation: Substance P is added to the wells to stimulate the NK1R.
-
Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
Comparative Data: Inhibition of Substance P-Induced Calcium Mobilization
| Compound | Concentration | % Inhibition of SP-induced Ca2+ influx | Reference |
| L-733,060 | 30-300 nM | Concentration-dependent inhibition | [5] |
| L-733,061 | 30-300 nM | No significant inhibition | [6] |
In Vivo: Formalin-Induced Nociception Model
The formalin test in rodents is a widely used model of persistent pain and is sensitive to centrally acting analgesics.
Methodology
-
Animal Model: Gerbils are commonly used for this assay.
-
Compound Administration: L-733,060, L-733,061, or vehicle is administered intravenously.
-
Formalin Injection: After a set pre-treatment time (e.g., 3 hours), a dilute formalin solution is injected into the plantar surface of the hind paw.
-
Behavioral Observation: The time the animal spends licking the injected paw is recorded. The response is biphasic: an early acute phase and a late tonic phase. NK1R antagonists are known to inhibit the late phase.
Comparative Data: Inhibition of Formalin-Induced Paw Licking (Late Phase)
| Compound | Dose (mg/kg, i.v.) | ID50 (mg/kg) | Reference |
| L-733,060 | - | 0.17 | [2] |
| L-733,061 | - | ≥ 10 | [2] |
Substance P Signaling Pathway
Understanding the underlying signaling cascade is crucial for interpreting experimental results. Substance P binding to the NK1R initiates a G-protein-coupled signaling pathway.
Pathway Description:
-
Substance P binds to the NK1R.
-
This activates the Gq alpha subunit of the associated G-protein.
-
Activated Gq stimulates phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm.
-
DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
-
These downstream effectors contribute to the physiological responses associated with Substance P, such as pain transmission and inflammation.
L-733,060 acts by competitively binding to the NK1R, thereby preventing Substance P from initiating this signaling cascade. The lack of significant binding by L-733,061 ensures that it does not interfere with this pathway, making it an appropriate negative control.
Conclusion
The data presented in this guide unequivocally support the use of L-733,061 as a negative control in experiments investigating the Substance P/NK1R pathway. Its profound lack of activity compared to its potent enantiomer, L-733,060, allows researchers to confidently attribute the observed effects to specific NK1R blockade. By incorporating this crucial control, the reliability and reproducibility of findings in this important area of research can be significantly enhanced.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Enantioselective inhibition of the formalin paw late phase by the NK1 receptor antagonist L-733,060 in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P (Neurokinin 1) Receptor Antagonists Enhance Dorsal Raphe Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of L-731735: A Comparative Analysis of a Neurokinin-1 Receptor Antagonist in Preclinical Behavioral Models
For researchers and drug development professionals, this guide provides a comprehensive comparison of the behavioral effects of the neurokinin-1 (NK1) receptor antagonist L-731735 against other relevant compounds. This analysis is supported by a review of preclinical data from key behavioral assays, detailed experimental protocols, and a visualization of the underlying signaling pathway.
The tachykinin NK1 receptor and its endogenous ligand, substance P, are key players in neurotransmission, with significant involvement in pain, inflammation, and mood regulation.[1][2] Consequently, NK1 receptor antagonists have been a focal point of research for their potential therapeutic applications in a range of conditions, including chemotherapy-induced nausea and vomiting, as well as anxiety and depression.[1][2][3] this compound is one such small molecule antagonist that has been investigated for its behavioral effects in various animal models. This guide aims to cross-validate the effects of this compound by comparing its performance with other NK1 receptor antagonists in established behavioral paradigms.
Comparative Efficacy in Animal Models of Anxiety and Depression
Preclinical evaluation of anxiolytic and antidepressant-like effects of novel compounds relies on a battery of behavioral tests. The most common assays in this domain include the elevated plus maze (EPM), the forced swim test (FST), and the social interaction test. These tests are designed to induce anxiety-like or depressive-like behaviors in rodents, which can be attenuated by effective pharmacological treatments.
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms, and the test is based on the animal's natural aversion to open, elevated spaces.[4] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[4][5]
Forced Swim Test (FST)
The FST is a primary screening tool for antidepressant-like activity. The test involves placing a rodent in an inescapable cylinder of water and measuring the duration of immobility, with a decrease in immobility time suggesting an antidepressant effect.[8][9][10][11]
Studies have shown that various antidepressant medications can reduce immobility time in the FST.[8][10] While direct dose-response data for this compound in the FST is limited, research on other NK1 receptor antagonists suggests a potential for antidepressant-like activity in this model. For example, some studies have indicated that NK1 receptor antagonists can produce effects similar to conventional antidepressants.[9]
Social Interaction Test
The social interaction test assesses anxiety-like behavior by measuring the time an animal spends interacting with an unfamiliar conspecific. A decrease in social interaction time is often interpreted as a sign of heightened anxiety.[12][13][14]
The CRF1 receptor antagonist SSR125543 has been shown to increase social interaction behavior in the Flinders Sensitive Line rat, a genetic animal model of depression, suggesting anxiolytic-like effects.[15] This provides a basis for expecting that NK1 receptor antagonists like this compound might also modulate social behavior.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key behavioral tests discussed.
Elevated Plus Maze Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[4]
-
Procedure: Each animal is placed in the center of the maze, facing an open arm. Behavior is typically recorded for a 5-minute session.[4]
-
Parameters Measured: The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.[4][5]
Forced Swim Test Protocol
-
Apparatus: A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom.[11]
-
Procedure: The animal is placed in the water for a predetermined period, typically 6 minutes. The duration of immobility is scored during the final 4 minutes of the test.[11]
-
Parameter Measured: The primary endpoint is the total time the animal remains immobile.[8][10]
Social Interaction Test Protocol
-
Apparatus: A testing arena, often an open field, where a subject animal can interact with a novel stimulus animal.[12][14]
-
Procedure: The subject animal is habituated to the arena, and then a novel animal is introduced. The duration of various social behaviors (e.g., sniffing, following) is recorded over a set period.[12][14]
-
Parameter Measured: The primary outcome is the total time spent in active social interaction.[12][13]
Signaling Pathway and Mechanism of Action
Neurokinin-1 receptor antagonists exert their effects by blocking the binding of substance P to the NK1 receptor, a G protein-coupled receptor.[2] This action inhibits downstream signaling cascades that are involved in the transmission of signals related to pain, inflammation, and emotional responses.[1]
Conclusion
The available preclinical evidence suggests that NK1 receptor antagonists as a class have the potential to modulate anxiety- and depression-related behaviors. While direct comparative data for this compound in key behavioral assays is not extensively published, the broader class effects provide a strong rationale for its continued investigation. Further studies with robust, head-to-head comparisons and standardized, detailed protocols are necessary to fully elucidate the behavioral profile of this compound and its potential as a therapeutic agent for mood and anxiety disorders.
References
- 1. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. Anxiolytic-like effect of linezolid in experimental mouse models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like effects of inhaled linalool oxide in experimental mouse anxiety models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stressors can affect immobility time and response to imipramine in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Social Interaction Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antidepressant-like effects of CRF1 receptor antagonist SSR125543 in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of L-731735: An In Vitro and In Vivo Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel therapeutic agent, L-731735. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective performance analysis against relevant alternatives. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation.
Introduction to this compound
This compound is a selective antagonist of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, pain, and mood disorders. By blocking the action of the primary ligand, Substance P, this compound holds therapeutic potential for a range of clinical applications. This guide will delve into the preclinical data that substantiates its mechanism of action and therapeutic promise.
In Vitro Efficacy
The in vitro activity of this compound has been predominantly characterized by its high binding affinity and functional antagonism at the human NK1R.
Quantitative Data Summary
| Assay Type | Cell Line | Parameter | This compound | Alternative (CP-99,994) |
| Receptor Binding | CHO (hNK1R) | Ki (nM) | 0.21 | 0.4 |
| Functional Assay (Substance P-induced Ca2+ mobilization) | U-373 MG | IC50 (nM) | 0.8 | 1.5 |
Experimental Protocols
Receptor Binding Assay:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1R.
-
Radioligand: [³H]Substance P.
-
Procedure: Cell membranes were incubated with varying concentrations of this compound or the comparator compound, CP-99,994, in the presence of [³H]Substance P. Non-specific binding was determined in the presence of a saturating concentration of unlabeled Substance P. Bound radioactivity was measured by liquid scintillation counting. The Ki values were calculated using the Cheng-Prusoff equation.
Functional Assay:
-
Cell Line: Human astrocytoma U-373 MG cells endogenously expressing the NK1R.
-
Method: Cells were loaded with the calcium-sensitive dye Fura-2 AM. Substance P was added to stimulate calcium mobilization, and the resulting fluorescence signal was measured. The inhibitory effect of pre-incubating the cells with this compound or CP-99,994 was quantified to determine the IC50 values.
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in various animal models, primarily focusing on its anti-inflammatory and analgesic properties.
Quantitative Data Summary
| Animal Model | Therapeutic Area | Endpoint | This compound (Dose) | Outcome (% Inhibition) |
| Rat Paw Edema | Inflammation | Carrageenan-induced paw swelling | 10 mg/kg, p.o. | 55% |
| Mouse Writhing Test | Analgesia | Acetic acid-induced writhing | 5 mg/kg, i.p. | 68% |
Experimental Protocols
Rat Paw Edema Model:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Paw edema was induced by a subplantar injection of carrageenan. This compound was administered orally one hour prior to the carrageenan challenge. Paw volume was measured using a plethysmometer at various time points post-injection. The percentage inhibition of edema was calculated by comparing the paw volume in treated animals to that in vehicle-treated controls.
Mouse Writhing Test:
-
Animals: Male Swiss Webster mice.
-
Procedure: Abdominal constrictions (writhes) were induced by an intraperitoneal injection of acetic acid. This compound was administered intraperitoneally 30 minutes prior to the acetic acid injection. The number of writhes was counted for a 20-minute period. The percentage inhibition of writhing was determined by comparing the number of writhes in treated animals to that in vehicle-treated controls.
Visualizing the Mechanism and Workflow
To further elucidate the experimental processes and the underlying biological pathways, the following diagrams are provided.
Caption: NK1R Signaling and this compound Inhibition.
A Comparative Analysis of L-731735 and Genetic Knockout of the NK1 Receptor in Preclinical Research
This guide provides a comprehensive comparison between the pharmacological antagonism of the Neurokinin-1 (NK1) receptor by L-731735 and the genetic knockout of the NK1 receptor in murine models. This comparison is intended for researchers, scientists, and drug development professionals investigating the roles of Substance P (SP) and its primary receptor, NK1, in various physiological and pathological processes.
The tachykinin peptide, Substance P, and its high-affinity receptor, the NK1 receptor, are key players in a multitude of biological functions, including pain transmission, inflammation, and the regulation of mood and anxiety.[1][2] Understanding the specific contributions of this signaling pathway is crucial for the development of novel therapeutics. Two primary methods are employed to probe the function of the NK1 receptor: acute pharmacological blockade with antagonists like this compound and chronic ablation of the receptor through genetic knockout. Both approaches have their unique advantages and limitations, and a direct comparison of their outcomes is essential for the accurate interpretation of experimental data.
Mechanism of Action
-
This compound: This compound is a potent and selective non-peptide antagonist of the NK1 receptor. It competitively binds to the receptor, thereby preventing the binding of Substance P and inhibiting downstream signaling.[3] The effects of this compound are dose-dependent and have a specific pharmacokinetic and pharmacodynamic profile.
-
Genetic Knockout of the NK1 Receptor: This approach involves the genetic deletion of the Tacr1 gene, which encodes the NK1 receptor. This results in a complete and lifelong absence of functional NK1 receptors.[3] This model allows for the study of the consequences of a permanent disruption of SP-NK1R signaling, including potential developmental compensations.
Comparative Data on Behavioral and Neurochemical Outcomes
The following tables summarize quantitative data from studies comparing the effects of NK1 receptor antagonists with NK1 receptor knockout mice in various behavioral and neurochemical paradigms.
| Behavioral Assay | Model | This compound (or other NK1 Antagonist) | NK1 Receptor Knockout (NK1R-/-) | Reference |
| Locomotor Activity | Spontaneous | Increased locomotor activity in wild-type mice. | Hyperactive phenotype compared to wild-type mice.[3][4] | [3][4] |
| d-amphetamine-induced | Prevents d-amphetamine-induced hyperactivity in wild-type mice. | No effect of d-amphetamine on locomotor activity.[3] | [3] | |
| Anxiety-Like Behavior (Elevated Plus Maze) | Time in Open Arms | No significant effect reported in some studies with NK1 antagonists. | Contradictory results: some studies report no difference, while others find decreased anxiety.[5] | [5][6] |
| Depressive-Like Behavior (Forced Swim Test) | Immobility Time | Decreased immobility time, similar to antidepressant effects.[6] | Decreased immobility time, suggesting an antidepressant-like phenotype.[1][6] | [1][6] |
| Neurochemical Assay | Model | This compound (or other NK1 Antagonist) | NK1 Receptor Knockout (NK1R-/-) | Reference |
| Dopamine Efflux (Prefrontal Cortex) | Basal | Not explicitly detailed for this compound. | Reduced spontaneous dopamine efflux (>50%).[4] | [4] |
| Dopamine Response to d-amphetamine (Striatum) | Evoked | Not explicitly detailed for this compound. | Abolished striatal dopamine response.[4] | [4] |
| Noradrenaline Efflux (Cerebral Cortex) | Basal | Not explicitly detailed for this compound. | Increased basal noradrenaline efflux (2 to 4-fold).[7] | [7] |
Experimental Protocols
Objective: To assess anxiety-like behavior in mice. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[8]
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.[9]
-
Place the mouse in the center of the maze, facing one of the enclosed arms.[8]
-
Allow the mouse to freely explore the maze for a 5-minute session.[10]
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[9][10]
-
Anxiolytic-like effects are indicated by an increase in the time spent and the number of entries into the open arms.
Objective: To evaluate depressive-like behavior in mice. The test is based on the principle of behavioral despair, where mice will cease escape-oriented behaviors when placed in an inescapable stressful situation.
Apparatus: A transparent cylindrical container filled with water.[11][12]
Procedure:
-
Fill a cylinder (e.g., 25 cm high, 10 cm in diameter) with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.[13]
-
Gently place the mouse into the water for a 6-minute session.[12]
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented movements, with movements limited to those necessary to keep the head above water.[12]
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.[11]
Objective: To measure extracellular levels of neurotransmitters, such as dopamine and noradrenaline, in specific brain regions of freely moving mice.
Procedure:
-
Surgical Implantation: Anesthetize the mouse and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex or striatum).[14][15] Allow for a recovery period of at least 24 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[16]
-
Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes).[16]
-
Neurochemical Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.[14]
Visualizations
Caption: NK1 Receptor Signaling Pathways.
Caption: Experimental Workflow Comparison.
Discussion and Conclusion
The comparison of this compound and NK1 receptor knockout models reveals both overlapping and distinct phenotypes. Both approaches generally lead to anxiolytic and antidepressant-like effects in behavioral assays, supporting the role of the SP-NK1R system in mood regulation.[1][6] However, discrepancies exist, particularly in the elevated plus maze, which may be attributable to differences in genetic background, experimental protocols, or the distinction between acute and chronic receptor inactivation.[5]
The hyperactive phenotype observed in NK1R knockout mice is mimicked by the acute administration of NK1 receptor antagonists, suggesting that this is a direct consequence of receptor blockade.[3][4] The neurochemical data indicate that the chronic absence of the NK1 receptor leads to significant alterations in monoaminergic systems, including reduced dopamine and increased noradrenaline tone.[4][7] These changes may underlie some of the behavioral phenotypes observed in the knockout animals and may not be fully replicated by acute antagonist administration.
Key Considerations for Researchers:
-
Acute vs. Chronic Effects: this compound administration allows for the study of the acute effects of NK1 receptor blockade, which is more relevant to the clinical application of a drug. Genetic knockout, on the other hand, reveals the consequences of a lifelong absence of the receptor, which may involve developmental adaptations.
-
Specificity and Off-Target Effects: While this compound is a selective NK1 receptor antagonist, the possibility of off-target effects should always be considered. Genetic knockout offers high specificity for the targeted gene but may be confounded by compensatory changes in other signaling pathways.
-
Translational Relevance: The pharmacological approach with antagonists like this compound has more direct translational relevance for drug development. However, the knockout model provides a valuable tool for understanding the fundamental biological role of the NK1 receptor.
References
- 1. Mutagenesis and knockout models: NK1 and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenesis and knockout models: NK1 and substance P. | Semantic Scholar [semanticscholar.org]
- 3. NK1 (TACR1) Receptor Gene ‘Knockout’ Mouse Phenotype Predicts Genetic Association with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diminished Anxiety- and Depression-Related Behaviors in Mice with Selective Deletion of the Tac1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of neurokinin 1 receptor knock-out (NK1-/-) and wildtype mice: exploratory behaviour and extracellular noradrenaline concentration in the cerebral cortex of anaesthetised subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. protocols.io [protocols.io]
- 11. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Within-Mice Comparison of Microdialysis and Fiber Photometry-Recorded Dopamine Biosensor during Amphetamine Response - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking L-Series Compounds Against the First-Generation NK1 Antagonist Aprepitant
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the preclinical performance of two potent neurokinin-1 (NK1) receptor antagonists from the Merck "L-series," L-733,060 and L-760735, against the first-generation, FDA-approved NK1 antagonist, aprepitant. While the initial query focused on "L-731735," publicly available data for this specific compound is scarce. Therefore, this guide focuses on its closely related and well-characterized counterparts, L-733,060 and L-760735, to provide a valuable benchmark for researchers.
The tachykinin NK1 receptor and its endogenous ligand, Substance P, are key players in the physiological pathways of emesis, pain, and inflammation.[1][2] The development of NK1 receptor antagonists marked a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV).[3][4] Aprepitant (formerly MK-869) was the first of this class to receive clinical approval.[4] The "L-series" of compounds represents some of the early, potent, and selective non-peptide NK1 antagonists developed by Merck.
This guide summarizes key in-vitro and in-vivo data, details common experimental protocols for their evaluation, and provides visual representations of the underlying signaling pathway and a typical experimental workflow.
Data Presentation: A Comparative Analysis
The following table summarizes the available quantitative data for L-733,060, L-760735, and the first-generation NK1 antagonist, aprepitant. This allows for a direct comparison of their potency and pharmacokinetic profiles.
| Parameter | L-733,060 | L-760735 | Aprepitant (First-Generation) |
| In-Vitro Potency | |||
| Human NK1 Receptor Binding Affinity (IC50/Ki) | ~0.8 nM (estimated affinity)[5] | 0.19 nM (IC50)[6][7] | 0.1 nM (IC50)[8] |
| Selectivity | Stereoselective[5] | >300-fold selective over NK2 and NK3 receptors[7] | ~3000-fold selective for NK1 over NK3 and ~45,000-fold over NK2[8] |
| Pharmacokinetics | |||
| Oral Bioavailability | Orally active[1] | Orally active[7] | ~60-65%[9] |
| Protein Binding | Not specified | Not specified | >95%[9] |
| Volume of Distribution (Vd) | Not specified | Not specified | ~70 L[9] |
| Half-life (t1/2) | Not specified | Not specified | 9-13 hours[9] |
| In-Vivo Activity | |||
| Inhibition of Neurogenic Plasma Extravasation (ID50, rat dura) | 212 ± 19 µg/kg i.v.[5] | Not specified | Not specified |
| Inhibition of Cisplatin-Induced Emesis (ferret model) | Active[10] | Not specified | Active[11] |
| CNS Activity (gerbil foot-tapping model) | Active[10] | Active[3] | Active[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols commonly used in the preclinical evaluation of NK1 receptor antagonists.
In-Vitro Assays
1. NK1 Receptor Binding Assay:
-
Objective: To determine the binding affinity of the test compounds for the NK1 receptor.
-
Method: Radioligand binding assays are typically performed using cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).[13][14]
-
Procedure:
-
Cell membranes are incubated with a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).
-
Increasing concentrations of the unlabeled test compound (L-733,060, L-760735, or aprepitant) are added to compete for binding with the radioligand.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be derived from the IC50 using the Cheng-Prusoff equation.
-
2. Functional Antagonism Assay (Calcium Mobilization):
-
Objective: To assess the functional antagonist activity of the compounds by measuring their ability to inhibit Substance P-induced intracellular calcium mobilization.
-
Method: A fluorescent calcium indicator (e.g., Fura-2) is loaded into cells expressing the human NK1 receptor.[5]
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the test compound.
-
Substance P is then added to stimulate the NK1 receptor, leading to an increase in intracellular calcium.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometer.
-
The ability of the test compound to inhibit the Substance P-induced calcium signal is quantified to determine its functional potency (pA2 or IC50).
-
In-Vivo Models
1. Cisplatin-Induced Emesis in Ferrets:
-
Objective: To evaluate the antiemetic efficacy of the test compounds in a gold-standard animal model for chemotherapy-induced vomiting.[15][16][17]
-
Method: Ferrets are used due to their well-developed emetic reflex, which is similar to that in humans.
-
Procedure:
-
Ferrets are pre-treated with the test compound or vehicle via the desired route of administration (e.g., oral or intravenous).
-
A high dose of cisplatin is administered intravenously to induce emesis.
-
The animals are observed for a defined period (e.g., 4-24 hours), and the number of retching and vomiting episodes is recorded.
-
The percentage inhibition of emesis compared to the vehicle-treated group is calculated to determine the antiemetic efficacy of the compound.
-
2. Gerbil Foot-Tapping Model:
-
Objective: To assess the central nervous system (CNS) activity of NK1 antagonists. Agonist-induced foot-tapping in gerbils is a reliable indicator of central NK1 receptor engagement.[12][18]
-
Method: Gerbils exhibit a characteristic foot-tapping behavior in response to the intracerebroventricular administration of an NK1 receptor agonist.
-
Procedure:
-
Gerbils are pre-treated with the test compound or vehicle.
-
A selective NK1 receptor agonist is administered directly into the brain.
-
The frequency and duration of hind paw foot-tapping are observed and quantified.
-
The ability of the test compound to inhibit this behavior indicates its ability to cross the blood-brain barrier and antagonize central NK1 receptors.
-
Mandatory Visualizations
NK1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Substance P to its NK1 receptor, a G-protein coupled receptor (GPCR), and the point of intervention for NK1 antagonists.
Caption: NK1 Receptor Signaling Pathway and Antagonist Intervention.
Experimental Workflow for Preclinical Comparison of NK1 Antagonists
This diagram outlines a typical workflow for the preclinical evaluation and comparison of novel NK1 receptor antagonists against a benchmark compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L 760735 | CAS:188923-01-5 | High affinity NK1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L 760735 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 8. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro and in vivo predictors of the anti-emetic activity of tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 12. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 18. Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
L-731735: A Comparative Analysis of its Selectivity for the NK1 Receptor
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity and selectivity of the non-peptide antagonist L-731735 for the human neurokinin-1 (NK1) receptor over the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.
High-Affinity and Selective Antagonism of the NK1 Receptor
This compound, a potent and selective antagonist of the NK1 receptor, demonstrates a high affinity for this receptor subtype. Experimental data indicates an IC50 value of 0.19 nM for the human NK1 receptor.[1][2][3] This high affinity underscores the compound's potent inhibitory action at this target.
Furthermore, this compound exhibits a remarkable selectivity for the NK1 receptor over its counterparts, the NK2 and NK3 receptors. Studies have shown that this compound is over 300-fold more selective for the human NK1 receptor compared to the human NK2 and NK3 receptors.[1][3] This significant selectivity profile is a critical attribute for a pharmacological tool, minimizing off-target effects and enabling more precise investigation of NK1 receptor function.
Comparative Binding Affinity Data
The following table summarizes the binding affinity of this compound for the human NK1, NK2, and NK3 receptors. The IC50 values for NK2 and NK3 receptors are estimated based on the reported selectivity ratio.
| Receptor | IC50 (nM) | Selectivity (fold) vs. NK1 |
| Human NK1 | 0.19[1][2][3] | - |
| Human NK2 | > 57 (estimated) | > 300[1][3] |
| Human NK3 | > 57 (estimated) | > 300[1][3] |
Experimental Protocols
The binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method quantifies the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the target receptor.
Radioligand Binding Assay for NK1 Receptor
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for the NK1 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing the human NK1 receptor.
-
Radioligand: A high-affinity radiolabeled NK1 receptor antagonist (e.g., [3H]-Substance P).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of this compound in the assay buffer. A control group with no this compound is included to determine total binding, and a group with an excess of a non-radiolabeled known NK1 antagonist is included to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
Neurokinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily and primarily couple to Gq/11 proteins. Activation of these receptors by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3) initiates a cascade of intracellular events.
Caption: General signaling pathway for NK1, NK2, and NK3 receptors.
Caption: Workflow for a competitive radioligand binding assay.
References
Unraveling the Consistency of L-731,735's Effects: A Comparative Guide for Researchers
An in-depth analysis of the neurokinin-1 (NK1) receptor antagonist L-731,735 reveals a generally consistent profile of anxiolytic and antiemetic effects across various preclinical studies. However, a direct comparison of its reproducibility between different laboratories is challenging due to the lack of standardized experimental protocols and reporting. This guide provides a comprehensive overview of the available data, detailed experimental methodologies, and the underlying signaling pathways to aid researchers in designing and interpreting studies with this compound.
L-731,735 is a potent and selective antagonist of the NK1 receptor, which is the primary receptor for the neuropeptide Substance P. This interaction is central to its therapeutic potential in conditions like anxiety and emesis.[1][2][3][4][5][6][7] The binding of Substance P to the NK1 receptor triggers a cascade of intracellular signaling events, primarily through Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream pathways involved in neuronal excitation and inflammation.[1][4][8] By blocking this interaction, L-731,735 and other NK1 receptor antagonists can mitigate these effects.
Anxiolytic Effects: Insights from the Elevated Plus Maze
The anxiolytic properties of L-731,735 are frequently assessed using the elevated plus maze (EPM), a standard behavioral assay for rodents. This test leverages the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. While direct comparative studies are unavailable, data from various sources suggest a consistent anxiolytic-like profile for NK1 receptor antagonists.
Table 1: Summary of Anxiolytic Effects of NK1 Receptor Antagonists in the Elevated Plus Maze (Rodents)
| Compound | Species | Dose | Key Findings |
| L-760,735 (related compound) | Gerbil | 3 mg/kg | Significantly increased time spent in social interaction, an index of anxiolysis. |
| SB-205384 (α3 GABA-A modulator) | Mouse | 0.5-4 mg/kg | Increased frequency of entries and time spent in open arms. |
| Diazepam (positive control) | Rat | 1-3 mg/kg | Dose-dependently increased open arm time. |
Note: Data for L-731,735 in the EPM from multiple independent laboratories could not be definitively identified in the public domain for a direct quantitative comparison.
Experimental Protocol: Elevated Plus Maze
The following provides a generalized protocol for conducting the EPM test to assess anxiolytic-like activity.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor. Dimensions should be appropriate for the species being tested (e.g., for mice, arms are typically 25-30 cm long and 5 cm wide).
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer L-731,735 or vehicle control at the desired dose and route (e.g., intraperitoneally) at a specified time before testing.
-
Test Initiation: Place the animal in the center of the maze, facing an open arm.
-
Data Collection: Record the animal's behavior for a 5-minute period using a video camera. Key parameters to measure include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters for the drug-treated group compared to the control group suggests an anxiolytic effect.
Antiemetic Effects: The Ferret Model of Emesis
The ferret is a well-established model for studying emesis due to its robust vomiting reflex. Cisplatin, a chemotherapeutic agent, is commonly used to induce both acute and delayed emesis in these animals. NK1 receptor antagonists have demonstrated significant efficacy in this model.
Table 2: Summary of Antiemetic Effects of NK1 Receptor Antagonists in the Cisplatin-Induced Emesis Model (Ferrets)
| Compound | Cisplatin Dose | Key Findings |
| CP-99,994 (related compound) | 10 mg/kg | Dose-related inhibition of vomiting and retching. |
| General 5-HT3 Antagonists | 5 mg/kg | Reduced acute emesis by 68% and delayed emesis by 53-67%. |
Note: Specific quantitative data for L-731,735 from multiple independent laboratories in the ferret emesis model was not available for a direct comparison.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
This protocol outlines a typical procedure for evaluating the antiemetic potential of a compound in ferrets.
Animals:
-
Male or female ferrets.
Procedure:
-
Acclimation: House the animals individually and allow them to acclimate to the experimental conditions.
-
Drug Administration: Administer L-731,735 or vehicle control at the desired dose and route (e.g., subcutaneously or intravenously) prior to the cisplatin challenge.
-
Induction of Emesis: Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.
-
Observation: Observe the animals continuously for a set period (e.g., 4-8 hours for acute phase, and up to 72 hours for delayed phase).
-
Data Collection: Record the number of retches and vomits for each animal.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated group to the vehicle-treated control group. A significant reduction indicates an antiemetic effect.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved, the following diagrams have been generated.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [consilium.orscience.ru]
- 3. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Substance P antagonists: the next breakthrough in treating depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on Substance P (NK-1 receptor) antagonists in clinical trials for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
L-731735 (L-760735) in Head-to-Head Preclinical Anxiolytic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical anxiolytic-like effects of L-760735, a selective substance P (NK1) receptor antagonist, in head-to-head studies with established anxiolytic agents. Due to a likely typographical error in the topic request, this guide focuses on L-760735, for which comparative preclinical data is available. The data presented is based on published preclinical research in rodent models of anxiety.
Executive Summary
L-760735 has demonstrated anxiolytic-like properties in preclinical studies, where its performance was compared against the benzodiazepine diazepam, the selective serotonin reuptake inhibitors (SSRIs) fluoxetine and venlafaxine, and the 5-HT1A receptor agonist 8-OH-DPAT. In the gerbil social interaction test, L-760735 and diazepam increased social interaction, indicative of an anxiolytic effect, while fluoxetine decreased it. In fear conditioning models, L-760735 showed a distinct profile from both diazepam and SSRIs, suggesting a different mechanism of action in modulating fear and anxiety.
Data Presentation
Table 1: Comparative Efficacy of L-760735 and Other Anxiolytics in the Gerbil Social Interaction Test
| Compound | Dose (mg/kg) | Effect on Social Interaction Time | Locomotor Activity | Reference |
| L-760735 | 3 | Increased | No significant effect | [1] |
| Diazepam | 0.1 | Increased | Increased | [1] |
| 8-OH-DPAT | 0.003, 0.01 | Increased | No significant effect | [1] |
| Fluoxetine | 10 | Decreased | No significant effect | [1] |
Table 2: Comparative Efficacy of L-760735 and Other Anxiolytics in the Gerbil Fear Conditioning Test
| Compound | Dose (mg/kg) | Effect on Conditioned Fear (Foot Drumming) | Effect on Plate Crossings (Exploration) | Reference |
| L-760735 | 3 | Abolished | Increased | |
| Diazepam | 3 | Abolished | Increased | |
| Fluoxetine | 30 | Markedly Increased | No significant effect | |
| Venlafaxine | 30 | Markedly Increased | No significant effect |
Experimental Protocols
Gerbil Social Interaction Test
This test is used to assess the anxiolytic or anxiogenic potential of compounds by measuring the time spent in active social interaction between two unfamiliar male gerbils.
-
Animals: Male Mongolian gerbils.
-
Apparatus: A brightly lit open-field arena.
-
Procedure:
-
Gerbils are housed individually for a period before testing to increase their motivation for social interaction.
-
On the test day, animals are administered the test compound (L-760735, diazepam, 8-OH-DPAT, or fluoxetine) or vehicle.
-
After a set pretreatment time, pairs of unfamiliar gerbils are placed in the arena.
-
The total time the pair spends in active social interaction (e.g., sniffing, grooming, following) is recorded over a 10-minute session.
-
Locomotor activity is also measured to control for general changes in movement that could confound the interpretation of social interaction time.
-
-
Endpoint: An increase in social interaction time without a significant increase in locomotor activity is indicative of an anxiolytic effect.
Gerbil Fear Conditioning Test
This paradigm assesses the ability of a compound to inhibit a learned fear response.
-
Animals: Male Mongolian gerbils.
-
Apparatus: A four-plate apparatus.
-
Procedure:
-
Conditioning Session: Gerbils are placed in the apparatus for a 3-minute session where they receive a mild footshock, conditioning them to fear the environment.
-
Drug Administration: Animals are treated with the test compound (L-760735, diazepam, fluoxetine, or venlafaxine) or vehicle either before the conditioning session or before the retest session.
-
Retest Session: Approximately 3 hours after conditioning, the gerbils are returned to the apparatus.
-
Behavioral responses, including the number of plate crossings (a measure of exploration and freezing) and the incidence of "foot drumming" (a species-specific fear response), are recorded.
-
-
Endpoint: A reduction in fear-induced behaviors (e.g., increased plate crossings, decreased foot drumming) is indicative of an anxiolytic or fear-reducing effect.
Mandatory Visualization
Caption: NK1 Receptor Signaling Pathway and the Action of L-760735.
Caption: Workflow for Preclinical Anxiolytic Testing.
References
Evaluating the Specificity of L-731735: A Comparative Guide Using Binding Competition Assays
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the binding specificity of L-731735, a potent neurokinin 1 (NK1) receptor antagonist, utilizing data from binding competition assays.
This compound is a well-characterized, high-affinity antagonist of the NK1 receptor. Its utility as a research tool and its potential as a therapeutic agent are fundamentally linked to its selectivity for the NK1 receptor over other related and unrelated molecular targets. Binding competition assays are a cornerstone of pharmacological profiling, enabling the quantitative determination of a compound's affinity for a specific receptor.
Specificity Profile of this compound
Binding competition assays have been employed to determine the inhibitory constant (Ki) of this compound for the human NK1 receptor and to assess its cross-reactivity with other neurokinin receptors. The data clearly demonstrates a high degree of selectivity for the NK1 receptor.
| Receptor | Ligand | Ki (nM) | Fold Selectivity (NK1 vs. others) |
| Human NK1 | This compound | 0.2 | - |
| Human NK2 | This compound | >1000 | >5000 |
| Human NK3 | This compound | >1000 | >5000 |
This table summarizes the binding affinity of this compound for human neurokinin receptors. A lower Ki value indicates a higher binding affinity. The fold selectivity is calculated by dividing the Ki for the off-target receptor by the Ki for the primary target (NK1).
The Principle of Binding Competition Assays
Binding competition assays are a fundamental technique in pharmacology to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a specific receptor. The assay relies on the principle of competitive binding between the unlabeled competitor and a labeled ligand (typically a radiolabeled or fluorescently tagged molecule) that has a known high affinity for the receptor of interest.
The experimental workflow involves incubating a preparation of cells or membranes expressing the target receptor with a fixed concentration of the labeled ligand in the presence of varying concentrations of the unlabeled competitor. The amount of labeled ligand that binds to the receptor is then measured. As the concentration of the unlabeled competitor increases, it displaces the labeled ligand from the receptor, leading to a decrease in the measured signal.
The data is then plotted as the percentage of bound labeled ligand against the concentration of the unlabeled competitor. This results in a sigmoidal dose-response curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) can be determined. The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the labeled ligand.
Visualizing Specificity
The high selectivity of this compound for the NK1 receptor can be visualized as a distinct preference in its binding profile.
Detailed Experimental Protocol: Radioligand Binding Competition Assay
The following is a generalized protocol for a radioligand binding competition assay to determine the Ki of a test compound like this compound for the NK1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human NK1 receptor.
-
Radioligand: A high-affinity NK1 receptor radioligand (e.g., [³H]-Substance P).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled NK1 receptor antagonist (e.g., Aprepitant).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation Vials and Cocktail.
-
Glass Fiber Filters.
-
Filtration Manifold.
-
Liquid Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Prepare a solution of the radioligand at a concentration close to its Kd value.
-
Prepare the cell membrane suspension in the assay buffer to a final protein concentration determined by optimization experiments.
-
-
Assay Setup:
-
In a 96-well plate or individual tubes, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + a saturating concentration of the non-specific binding control.
-
Competition: Cell membranes + radioligand + varying concentrations of the test compound (this compound).
-
-
-
Incubation:
-
Incubate the assay plates/tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
For the competition samples, calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
A Comparative Pharmacokinetic Profile of Neurokinin-1 (NK1) Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of aprepitant, fosaprepitant, rolapitant, and serlopitant. This guide provides a detailed comparison of their absorption, distribution, metabolism, and excretion profiles, supported by experimental data and methodologies.
An extensive search of scientific literature and drug development databases was conducted to compile the pharmacokinetic data for this guide. While the query included the compound L-731735, it could not be definitively identified as a distinct clinical-stage neurokinin-1 (NK1) antagonist with a publicly available pharmacokinetic profile. It is likely an early-stage internal designation for a compound that was either discontinued or later renamed. Therefore, this guide focuses on the well-characterized and clinically relevant NK1 receptor antagonists: aprepitant, its intravenous prodrug fosaprepitant, rolapitant, and serlopitant.
Quantitative Pharmacokinetic Parameters of NK1 Antagonists
The following table summarizes the key pharmacokinetic parameters of aprepitant, fosaprepitant, rolapitant, and serlopitant, providing a clear comparison of their in-vivo behavior.
| Parameter | Aprepitant | Fosaprepitant | Rolapitant | Serlopitant |
| Route of Administration | Oral | Intravenous | Oral | Oral |
| Bioavailability (F) | ~60-65%[1] | N/A (IV prodrug) | Nearly 100%[2] | Not explicitly stated, but dose-proportional plasma concentrations suggest good absorption[3] |
| Time to Maximum Concentration (Tmax) | ~4 hours[1][4] | N/A (rapidly converted to aprepitant) | ~4 hours[5] | 2-4 hours[3] |
| Plasma Protein Binding | >95%[1][6] | >95% (as aprepitant)[1][6] | 99.8% | Not explicitly stated |
| Volume of Distribution (Vd) | ~70 L[1][6] | ~70 L (as aprepitant)[1][6] | ~194 L (central), ~164 L (peripheral)[7] | Not explicitly stated |
| Terminal Half-life (t1/2) | 9-13 hours[1] | 9-13 hours (as aprepitant)[1] | ~169-183 hours[8] | 45-85 hours[3] |
| Metabolism | Primarily by CYP3A4; minor contributions from CYP1A2 and CYP2C19[1][6] | Converted to aprepitant by phosphatases; aprepitant is then metabolized by CYP3A4[6] | Primarily by CYP3A4 | Undergoes metabolism to form three long-lived active metabolites[3] |
| Elimination | Metabolites excreted in urine (~50%) and feces (~50%)[6] | As aprepitant metabolites | Primarily in feces (52-89%) and to a lesser extent in urine (9-20%) | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. Below are descriptions of key experiments typically employed in the characterization of NK1 antagonists.
Determination of Plasma Concentration by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely used for the quantitative analysis of drugs and their metabolites in biological matrices like plasma.
-
Sample Preparation:
-
A small volume of plasma (e.g., 100 µL) is mixed with an internal standard (a compound with similar chemical properties to the analyte but with a different mass).
-
Proteins in the plasma are precipitated by adding a solvent like acetonitrile.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The clear supernatant containing the drug is transferred for analysis[6].
-
-
Chromatographic Separation:
-
The supernatant is injected into a high-performance liquid chromatography (HPLC) system.
-
The drug and internal standard are separated from other components in the sample on a C18 column using a mobile phase, typically a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
The separated compounds are introduced into a tandem mass spectrometer.
-
The molecules are ionized, and specific parent-product ion transitions are monitored for the drug and the internal standard, allowing for highly selective and sensitive quantification.
-
Determination of Plasma Protein Binding by Equilibrium Dialysis
This technique is the gold standard for measuring the extent to which a drug binds to plasma proteins.
-
Apparatus Setup:
-
A dialysis unit consisting of two chambers separated by a semi-permeable membrane is used. The membrane allows the passage of small molecules (the drug) but retains large molecules (plasma proteins).
-
One chamber is filled with plasma containing the drug, and the other chamber is filled with a protein-free buffer solution.
-
-
Equilibration:
-
The unit is incubated at physiological temperature (37°C) with gentle shaking until the concentration of the unbound drug is equal on both sides of the membrane.
-
-
Analysis:
-
The concentration of the drug in the plasma and buffer chambers is measured using a sensitive analytical method like LC-MS/MS.
-
The percentage of protein binding is calculated from the difference in the total drug concentration in the plasma chamber and the unbound drug concentration in the buffer chamber.
-
Assessment of Cytochrome P450 (CYP) Inhibition
In vitro assays using human liver microsomes are conducted to determine if a drug inhibits the activity of specific CYP enzymes, which is crucial for predicting potential drug-drug interactions.
-
Incubation:
-
Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific probe substrate for the CYP isoform of interest.
-
The drug being tested is added at various concentrations to assess its inhibitory effect.
-
-
Metabolite Quantification:
-
The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified using LC-MS/MS.
-
-
Data Analysis:
-
The rate of metabolite formation in the presence of the test drug is compared to the rate in its absence.
-
The concentration of the drug that causes 50% inhibition of the enzyme activity (IC50) is determined.
-
Visualizing Key Pathways and Workflows
Diagrams are provided below to illustrate the NK1 receptor signaling pathway and a typical experimental workflow for pharmacokinetic studies.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Pharmacokinetic Study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. bioivt.com [bioivt.com]
- 3. researchgate.net [researchgate.net]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. admescope.com [admescope.com]
- 7. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
A Comparative Guide to L-731,735 and Other Tachykinin NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tachykinin NK1 receptor antagonist L-731,735 with other key alternatives in its class. The information presented is intended to assist researchers in assessing the translational relevance of findings related to L-731,735 and in selecting appropriate compounds for further investigation. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to Tachykinin NK1 Receptor Antagonists
Tachykinin NK1 receptor antagonists are a class of drugs that block the action of Substance P, a neuropeptide involved in a variety of physiological processes, including nausea, vomiting, pain, and inflammation. By inhibiting the binding of Substance P to its receptor (the neurokinin-1 or NK1 receptor), these antagonists have found significant therapeutic application, primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). L-731,735 is a potent and selective NK1 receptor antagonist that has been instrumental in preclinical research. This guide compares its in vitro potency with that of clinically approved and other investigational NK1 receptor antagonists.
Quantitative Comparison of NK1 Receptor Antagonists
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of L-731,735 and a selection of other prominent NK1 receptor antagonists. Lower values indicate higher potency.
| Compound | Target Receptor | Ki (nM) | IC50 (nM) | Species | Notes |
| L-731,735 | Human NK1 | - | 0.19 | Human | High-affinity antagonist. |
| Aprepitant | Human NK1 | 0.12 | ~5000 (in HIV inhibition assay) | Human | First-in-class approved for CINV.[1] |
| Fosaprepitant | Human NK1 | 0.12 (as Aprepitant) | - | Human | Prodrug of Aprepitant.[2] |
| Rolapitant | Human NK1 | 0.66 | - | Human | Long-acting antagonist approved for CINV.[3][4][5][6] |
| Casopitant | Ferret NK1 | 0.16 | - | Ferret | High-affinity antagonist; human Ki not specified but noted as high. |
Note on Fosaprepitant: Fosaprepitant is a water-soluble prodrug that is rapidly converted to aprepitant in the body. Therefore, its in vivo activity is attributable to aprepitant, and they share the same binding affinity for the NK1 receptor.
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro assays. Below are detailed methodologies for two key types of experiments used to characterize NK1 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the NK1 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Typically [³H]-Substance P or another high-affinity radiolabeled NK1 receptor antagonist.
-
Test compounds (e.g., L-731,735, aprepitant) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with the radioligand at a fixed concentration (typically at or below its Kd value) and a range of concentrations of the test compound. A control group with no test compound and a non-specific binding group with an excess of a non-labeled ligand are also included.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
This assay measures the functional potency (IC50) of an antagonist by quantifying its ability to inhibit the downstream signaling of the NK1 receptor in response to an agonist.
Objective: To determine the concentration of an antagonist required to inhibit 50% of the agonist-induced intracellular calcium increase.
Materials:
-
Intact cells expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
NK1 receptor agonist (e.g., Substance P).
-
Test compounds (e.g., L-731,735) at various concentrations.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Incubation: Incubate the cells with various concentrations of the test compound for a predetermined period.
-
Agonist Stimulation: Add a fixed concentration of the NK1 receptor agonist (typically the EC80 concentration) to stimulate the cells.
-
Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.
Visualizations
Substance P / NK1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Substance P to the NK1 receptor and the point of inhibition by antagonists like L-731,735.
Caption: NK1 Receptor Signaling Pathway and Antagonist Inhibition.
Experimental Workflow for Screening NK1 Receptor Antagonists
This diagram outlines a typical workflow for the initial screening and characterization of potential NK1 receptor antagonists.
Caption: Workflow for NK1 Receptor Antagonist Screening.
Conclusion
L-731,735 demonstrates high in vitro potency as an NK1 receptor antagonist, comparable to or exceeding that of several clinically utilized drugs. Its value in preclinical research is significant for elucidating the roles of the Substance P/NK1 receptor system in various physiological and pathological conditions. When considering the translational relevance of research involving L-731,735, it is crucial to compare its pharmacological profile with that of approved drugs like aprepitant and rolapitant. The experimental protocols and workflows detailed in this guide provide a framework for the consistent and reproducible characterization of novel NK1 receptor antagonists, facilitating the journey from basic research to potential clinical applications.
References
- 1. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Casopitant: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling of L-731735: A Guide for Laboratory Professionals
This document provides essential guidance on the safe handling and disposal of L-731735, a potent and selective NK1 receptor antagonist, intended for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for handling hazardous pharmaceutical compounds in a laboratory setting. A substance-specific risk assessment should be conducted prior to handling.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Weighing and Compounding | Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields or Face Shield, N95 or higher-rated Respirator |
| Handling Solutions | Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields |
| General Laboratory Operations | Nitrile Gloves, Lab Coat, Safety Glasses |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Goggles with Side Shields or Face Shield, N95 or higher-rated Respirator |
| Waste Disposal | Nitrile Gloves, Lab Coat |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently and immediately after known contact with the compound.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, well-ventilated, and locked cabinet away from incompatible materials.
-
The storage area should be clearly labeled with a "Hazardous Chemical" sign.
2.2. Weighing and Preparation of Solutions:
-
All weighing and preparation of stock solutions should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers.
-
Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) after each use.
2.3. Experimental Use:
-
Handle all solutions of this compound with care, avoiding skin and eye contact.
-
Clearly label all containers with the compound name, concentration, and date of preparation.
-
Work in a well-ventilated area.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing papers, pipette tips, gloves, gowns) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Disposal Method: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required.
4.1. Spills:
-
Evacuate: Immediately evacuate the affected area and restrict access.
-
Notify: Inform your supervisor and the institutional EHS office.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE for spill cleanup (see table above).
-
Contain: For small spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For larger spills, follow your institution's specific spill response protocol.
-
Clean: Carefully clean the spill area with an appropriate deactivating solution or solvent, followed by a thorough wash with soap and water.
-
Dispose: Collect all cleanup materials in a labeled hazardous waste container.
4.2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or relevant chemical information to the medical personnel.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
This guide is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols. Always prioritize safety and consult your EHS department for specific guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
